1-(Piperidin-4-ylmethyl)indoline
Description
BenchChem offers high-quality 1-(Piperidin-4-ylmethyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-ylmethyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,12,15H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABLPIUSNHGKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883549-96-0 | |
| Record name | 1-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Piperidin-4-ylmethyl)indoline CAS number 883549-96-0
An In-depth Technical Guide to 1-(Piperidin-4-ylmethyl)indoline (CAS 883549-96-0)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Piperidin-4-ylmethyl)indoline (CAS No. 883549-96-0), a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. By dissecting its core chemical properties, proposing robust synthetic and analytical methodologies, and contextualizing its potential within modern pharmaceutical research, this document serves as an essential resource for researchers and developers. The guide emphasizes the scientific rationale behind experimental design, ensuring a foundation of expertise, authority, and trustworthiness.
Introduction and Strategic Importance
1-(Piperidin-4-ylmethyl)indoline is a bifunctional molecule incorporating two privileged scaffolds in medicinal chemistry: indoline and piperidine . The indoline moiety, a saturated analog of indole, is a core component of numerous natural products and synthetic drugs, prized for its ability to engage in various biological interactions.[1][2] Indoline-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[3] Similarly, the piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its favorable pharmacokinetic properties and its role as a versatile scaffold for interacting with a multitude of biological targets.[4][5]
The combination of these two fragments via a methylene linker creates a unique three-dimensional architecture, positioning it as a valuable building block for generating libraries of complex molecules aimed at novel therapeutic targets. This guide will explore the fundamental characteristics of this compound, from its synthesis to its potential applications.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its unique CAS number, molecular formula, and structure. These core properties are summarized below.
Chemical Structure
The structure consists of an indoline ring system where the nitrogen atom is substituted with a methyl group attached to the 4-position of a piperidine ring.
Sources
Potential therapeutic applications of substituted indolines
An In-Depth Technical Guide to the Therapeutic Applications of Substituted Indolines
Abstract
The indoline scaffold, a privileged heterocyclic motif, is a cornerstone in modern medicinal chemistry, found in a multitude of natural products and synthetic compounds demonstrating significant biological activities.[1] Its rigid, sp³-rich bicyclic structure provides a versatile framework for designing small molecules that can interact with a wide array of biological targets, leading to therapeutic applications in oncology, neurodegeneration, and inflammation.[1][2] This technical guide provides an in-depth analysis of the core therapeutic applications of substituted indolines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy. We will explore key examples of indoline derivatives that have progressed to clinical use or are promising candidates in drug discovery pipelines, offering field-proven insights for researchers, scientists, and drug development professionals.
The Indoline Scaffold: A Privileged Structure in Drug Discovery
Indoline, or 2,3-dihydroindole, is a nitrogen-containing heterocyclic compound that has garnered immense interest from medicinal chemists. Its structural rigidity and the ability to introduce substituents at various positions allow for the precise tuning of physicochemical properties and biological activity.[1][3] This versatility has led to the development of indoline derivatives as potent and selective modulators of key biological pathways, particularly as kinase inhibitors.[1][4] The sp³-hybridized carbon atoms in the pyrrolidine ring impart a three-dimensional character that is often crucial for effective binding to complex protein targets, a desirable trait in modern drug design.[2]
The significance of the indoline core is underscored by its presence in numerous FDA-approved drugs and natural alkaloids with potent pharmacological effects, ranging from anticancer to antihypertensive and antimicrobial activities.[4][5][6]
Anticancer Applications: Targeting Dysregulated Kinase Signaling
The dysregulation of cellular signaling pathways, particularly those controlled by protein kinases, is a hallmark of many cancers. Substituted indolines have emerged as a powerful class of compounds for targeting these pathways.[5]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)
A prominent class of anticancer agents is the 3-substituted indolin-2-ones, which function as ATP-competitive inhibitors of various receptor tyrosine kinases (RTKs).[1] These enzymes play a critical role in regulating cell growth, proliferation, and survival.[1] By binding to the ATP-binding pocket of the kinase domain, these indoline derivatives prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades essential for tumor growth and angiogenesis.[7]
Key RTKs targeted by indoline derivatives include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis (the formation of new blood vessels) that supplies tumors with nutrients.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.[8]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, promoting cell proliferation and survival.[9]
Several clinically approved drugs, such as Sunitinib (Sutent®) and Nintedanib (Ofev®) , are indolinone-based multi-kinase inhibitors that target VEGFR and PDGFR, among others, effectively reducing tumor vascularization and growth.[5][8]
Key Signaling Pathways
The inhibition of RTKs by substituted indolines directly impacts critical oncogenic signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways. These pathways are central regulators of cell cycle progression, apoptosis, and metabolism.[9] By blocking the initial signal from the RTK, indoline inhibitors can effectively shut down these pro-survival cascades, leading to cell cycle arrest and apoptosis in cancer cells.[10]
Data Presentation: Dual Inhibitory Activity
The dual activity of indoline derivatives is confirmed by measuring their IC₅₀ values against both enzymes.
| Compound | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) | Citation |
| 43 | Notable Inhibitor | - | [11] |
| 53 | 0.28 ± 0.02 | - | [11] |
| 54 | 0.18 ± 0.05 | - | [11] |
| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | [11] |
Compound 73 emerged as a lead candidate with balanced, potent activity against both targets and subsequently demonstrated remarkable anti-inflammatory efficacy in vivo. [11]
Experimental Protocol: Zymosan-Induced Peritonitis Model
This in vivo protocol validates the anti-inflammatory efficacy of a lead compound.
Objective: To assess the ability of an indoline compound to reduce acute inflammation in mice.
Methodology:
-
Animal Acclimation: Acclimate male mice (e.g., C57BL/6) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., compound 73 ) or vehicle control intraperitoneally (i.p.) 30 minutes prior to the inflammatory challenge. A reference drug like Zileuton can be used as a positive control. [11]3. Induction of Peritonitis: Induce acute inflammation by i.p. injection of zymosan (1 mg/mouse). Zymosan is a yeast cell wall component that triggers a robust inflammatory response.
-
Peritoneal Lavage: After a set time (e.g., 4 hours), euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with cold PBS. The causality here is that effective anti-inflammatory agents will reduce the recruitment of immune cells to the site of inflammation.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Data Analysis: Compare the total leukocyte counts between the vehicle-treated group and the compound-treated groups. A statistically significant reduction in cell count indicates in vivo anti-inflammatory activity.
Synthesis of Substituted Indolines
The therapeutic potential of indolines is unlocked by the ability to synthesize a wide diversity of substituted analogs for biological screening. Modern organic chemistry provides several robust methods for this purpose.
Key Synthetic Strategies
-
Palladium-Catalyzed Intramolecular Amination: This method involves the C-H activation of β-arylethylamine substrates, allowing for the efficient, intramolecular formation of the indoline ring under mild conditions. [12]* Photocatalyzed Decarboxylative Radical Arylation: A green, metal-free approach that uses light to generate radicals, which then cyclize to form the indoline structure. This method tolerates a wide range of functional groups. [13][14]* Intramolecular Diels-Alder Reaction: This reaction can be used to construct the indoline skeleton from suitably designed precursors. [3] These synthetic routes are crucial for building libraries of compounds needed for lead discovery and optimization campaigns.
Conclusion and Future Directions
Substituted indolines represent a remarkably successful and versatile scaffold in drug discovery. Their proven efficacy as kinase inhibitors has led to life-saving cancer therapies, while ongoing research continues to uncover their potential in treating neurodegenerative and inflammatory diseases. The strength of the indoline scaffold lies in its structural and synthetic tractability, which allows for the rational design of compounds with high potency and selectivity for specific biological targets.
Future research will likely focus on:
-
Multi-target Drug Design: Expanding on the success of dual 5-LOX/sEH inhibitors to address other complex diseases with interconnected pathologies. [15]* Targeting Drug Resistance: Developing novel indoline derivatives that can overcome resistance mechanisms in cancer. [16]* Exploration of New Therapeutic Areas: Investigating the potential of indolines in treating infectious diseases, metabolic disorders, and other conditions. [9][17] The continued exploration of the chemical space around the indoline nucleus, coupled with advances in computational chemistry and biological screening, ensures that this privileged scaffold will remain a vital component in the medicinal chemist's toolbox for years to come.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. PubMed. Available at: [Link]
-
Novel Therapeutic Compounds For Neurodegenerative Conditions. ScienceDaily. Available at: [Link]
-
Development and Application of Indolines in Pharmaceuticals. PMC - NIH. Available at: [Link]
-
Azidoindolines—From Synthesis to Application: A Review. MDPI. Available at: [Link]
-
Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. PubMed. Available at: [Link]
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Available at: [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. Available at: [Link]
-
Development and Application of Indolines in Pharmaceuticals. ResearchGate. Available at: [Link]
-
Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PMC - NIH. Available at: [Link]
-
One-pot synthesis of highly substituted indolines. ResearchGate. Available at: [Link]
-
Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed. Available at: [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Available at: [Link]
-
Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]
-
Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. Available at: [Link]
-
Indole alkaloid. Wikipedia. Available at: [Link]
-
Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. ACS Publications. Available at: [Link]
-
Indole alkaloids – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]
-
Different mechanisms of indole derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PubMed. Available at: [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. OUCI. Available at: [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. ACS Publications. Available at: [Link]
-
Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. MDPI. Available at: [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indoline synthesis [organic-chemistry.org]
- 13. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(Piperidin-4-ylmethyl)indoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth analysis of the expected spectroscopic signature of the novel heterocyclic compound, 1-(Piperidin-4-ylmethyl)indoline. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data for this molecule. The insights herein are derived from the analysis of its constituent chemical moieties—the indoline scaffold and the N-substituted piperidin-4-ylmethyl group—supported by data from closely related analogues. This predictive approach offers a robust framework for the identification and structural confirmation of 1-(Piperidin-4-ylmethyl)indoline in research and development settings.
Molecular Structure and Rationale for Spectroscopic Analysis
1-(Piperidin-4-ylmethyl)indoline is a molecule of interest in medicinal chemistry due to the prevalence of both the indoline and piperidine scaffolds in a wide range of biologically active compounds. The indoline nucleus is a core component of various pharmaceuticals, while the piperidine ring often enhances solubility and bioavailability. Accurate spectroscopic characterization is paramount for confirming the successful synthesis of the target molecule, assessing its purity, and providing a reference for future analytical studies.
Below is the chemical structure of 1-(Piperidin-4-ylmethyl)indoline with atom numbering used for spectral assignments in this guide.
Caption: Molecular structure of 1-(Piperidin-4-ylmethyl)indoline with atom numbering.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for 1-(Piperidin-4-ylmethyl)indoline are based on the known spectral data of indoline and substituted piperidines.[1][2][3][4]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline ring, the aliphatic protons of both the indoline and piperidine rings, and the methylene bridge.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Piperidin-4-ylmethyl)indoline
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H4, H5, H6, H7 | 6.5 - 7.2 | m | Aromatic protons of the indoline ring. | |
| H2 | ~3.4 | t | ~8.0 | Triplet due to coupling with H3 protons. |
| H3 | ~3.0 | t | ~8.0 | Triplet due to coupling with H2 protons. |
| H8 | ~3.2 | d | ~7.0 | Doublet due to coupling with H9. |
| H9 | ~1.8 | m | Multiplet due to coupling with H8 and piperidine protons. | |
| H2', H6' (axial) | ~2.0 | m | Protons on the piperidine ring adjacent to the nitrogen. | |
| H2', H6' (equatorial) | ~2.9 | m | Protons on the piperidine ring adjacent to the nitrogen. | |
| H3', H5' (axial) | ~1.3 | m | ||
| H3', H5' (equatorial) | ~1.8 | m | ||
| NH (piperidine) | Broad singlet | The NH proton of the piperidine ring may be a broad signal and could exchange with D₂O. |
Rationale for Predictions: The chemical shifts for the indoline protons are based on the known spectrum of indoline.[1][3] The aromatic protons are expected in the typical aromatic region. The triplets for H2 and H3 are characteristic of the dihydro-pyrrole ring of indoline. The piperidine protons' chemical shifts are estimated based on data for 4-methylpiperidine and other N-alkylated piperidines, with the understanding that the indolin-1-ylmethyl substituent will influence the electronic environment.[2][4][5]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Piperidin-4-ylmethyl)indoline
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| C7a | ~150 | Quaternary aromatic carbon of indoline. |
| C3a | ~130 | Quaternary aromatic carbon of indoline. |
| C4, C5, C6, C7 | 110 - 128 | Aromatic carbons of the indoline ring. |
| C2 | ~54 | Aliphatic carbon of the indoline ring adjacent to nitrogen. |
| C3 | ~30 | Aliphatic carbon of the indoline ring. |
| C8 | ~58 | Methylene bridge carbon attached to the indoline nitrogen. |
| C9 | ~35 | Methine carbon of the piperidine ring. |
| C2', C6' | ~47 | Piperidine carbons adjacent to the nitrogen. |
| C3', C5' | ~32 | Piperidine carbons. |
Rationale for Predictions: The predicted chemical shifts for the indoline carbons are based on published data for indoline.[1] The piperidine carbon chemical shifts are estimated from data on 4-methylpiperidine and related structures.[6][7] The attachment of the indolin-1-ylmethyl group to the piperidine ring at C4' will influence the chemical shifts of the surrounding carbons.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Piperidin-4-ylmethyl)indoline is expected to show characteristic absorption bands for the N-H bond of the piperidine, C-H bonds of the aromatic and aliphatic groups, and C=C bonds of the aromatic ring.
Table 3: Predicted IR Absorption Bands for 1-(Piperidin-4-ylmethyl)indoline
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |
| N-H (piperidine) | 3300 - 3500 | Medium, possibly broad | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Strong | Stretching |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |
| C-N | 1000 - 1250 | Medium | Stretching |
Rationale for Predictions: The N-H stretching frequency for secondary amines like the piperidine moiety is typically found in the 3300-3500 cm⁻¹ region.[8][9][10] The aromatic and aliphatic C-H stretching vibrations are expected in their characteristic regions.[11][12] The aromatic C=C stretching bands will confirm the presence of the benzene ring of the indoline moiety.
Predicted Mass Spectrometry (MS) Data and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-(Piperidin-4-ylmethyl)indoline (C₁₄H₂₀N₂), the expected molecular weight is approximately 216.32 g/mol .
Expected Molecular Ion
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 216. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Predicted Fragmentation Pathway
The fragmentation of 1-(Piperidin-4-ylmethyl)indoline is likely to be initiated by cleavage at the bonds adjacent to the nitrogen atoms and the benzylic position.
Caption: Predicted major fragmentation pathways for 1-(Piperidin-4-ylmethyl)indoline in mass spectrometry.
Rationale for Predictions: The fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom.[13] The benzylic bond between the indoline nitrogen and the methylene bridge is also a likely site for cleavage, leading to the formation of a stable indolin-1-ylmethyl cation (m/z 118) or an indoline radical cation (m/z 130).[14] Cleavage of the C-C bond between the methylene group and the piperidine ring would generate a piperidin-4-ylmethyl radical (m/z 86) or cation.
Experimental Protocols
To obtain the actual spectroscopic data for 1-(Piperidin-4-ylmethyl)indoline, the following standard experimental procedures are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample analysis.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile compounds and often provides a strong molecular ion peak.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high-resolution data.
-
Tandem MS (MS/MS): To confirm the proposed fragmentation pathways, tandem mass spectrometry experiments can be performed by selecting the molecular ion as the precursor ion and inducing its fragmentation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(Piperidin-4-ylmethyl)indoline. The presented NMR, IR, and MS data, derived from the analysis of its constituent fragments, offer a solid foundation for researchers to identify and confirm the structure of this molecule. The outlined experimental protocols provide a clear roadmap for obtaining empirical data, which will be essential for validating these predictions and establishing a definitive spectroscopic profile for this promising compound.
References
-
PubChem. Indoline. National Center for Biotechnology Information. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]
-
The Pherobase. 4-Methylpiperidine. [Link]
-
PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. [Link]
-
Biological Magnetic Resonance Bank. Indole. [Link]
-
NIST. Piperidine. National Institute of Standards and Technology. [Link]
-
NIST. Indole. National Institute of Standards and Technology. [Link]
-
ResearchGate. FT-IR spectrum of control indole. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]
-
ACS Publications. Mass spectrometry of simple indoles. [Link]
-
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
NIST. Indole. National Institute of Standards and Technology. [Link]
-
Human Metabolome Database. Showing metabocard for Indoline (HMDB0253472). [Link]
-
NIST. 2-N-propylpiperidine. National Institute of Standards and Technology. [Link]
-
ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. [Link]
-
RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds. [Link]
-
NIST. Piperidine. National Institute of Standards and Technology. [Link]
-
Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. [Link]
-
MDPI. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]
-
Montclair State University Digital Commons. Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. [Link]
-
SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
Sources
- 1. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Pherobase NMR: 4-Methylpiperidine|4me-piperidine|C6H13N [pherobase.com]
- 3. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]
- 4. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]
- 8. Piperidine [webbook.nist.gov]
- 9. Piperidine [webbook.nist.gov]
- 10. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Indole [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide: Exploring Indoline Derivatives as α1A-Adrenoceptor Antagonists
Foreword: The Pursuit of Uroselectivity
In the landscape of autonomic pharmacology, the α1-adrenoceptors (α1-ARs) represent a critical target for therapeutic intervention, particularly in urology and cardiovascular medicine.[1] These G-protein coupled receptors are classified into three main subtypes: α1A, α1B, and α1D, each with distinct tissue distribution and physiological roles.[2] The α1A-adrenoceptor is predominantly located in the smooth muscle of the prostate, bladder neck, and urethra, where its activation by norepinephrine leads to muscle contraction and can contribute to the lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][3]
While non-selective α1-AR antagonists have been a mainstay for BPH treatment, their concurrent blockade of α1B-receptors in vascular smooth muscle often leads to dose-limiting cardiovascular side effects, most notably orthostatic hypotension.[4][5] This clinical challenge has catalyzed a focused drug discovery effort towards subtype-selective α1A-adrenoceptor antagonists. The goal is unequivocal: to achieve potent relaxation of prostatic smooth muscle and alleviate urinary obstruction, without impacting blood pressure regulation.[4]
This guide delves into the exploration of the indoline scaffold as a promising chemical starting point for a new generation of highly selective α1A-antagonists. We will navigate the journey from molecular design and synthesis to a rigorous, multi-tiered pharmacological evaluation workflow, providing not just protocols, but the strategic rationale that underpins them. This document is intended for researchers and drug development professionals dedicated to advancing the treatment of BPH through targeted molecular therapeutics.
Section 1: The α1A-Adrenoceptor Signaling Cascade: The "Why" of the Target
The α1A-adrenoceptor is a canonical Gq/11-coupled receptor.[6] Upon binding its endogenous ligands, norepinephrine or epinephrine, the receptor undergoes a conformational change that activates the associated Gq protein. This initiates a well-defined intracellular signaling cascade that is the ultimate driver of smooth muscle contraction. Understanding this pathway is fundamental to designing functional assays that can effectively quantify antagonist potency.
The key steps are as follows:
-
Gq Activation: The activated Gq alpha subunit exchanges GDP for GTP and dissociates from its βγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is the primary trigger for the cascade of events leading to smooth muscle contraction.
This cascade, particularly the release of intracellular calcium, provides a robust and measurable endpoint for high-throughput screening and potency determination of antagonist compounds.
Caption: Canonical α1A-Adrenoceptor Gq signaling pathway.
Section 2: Design and Synthesis of Indoline Derivatives
The indoline core is a versatile scaffold in medicinal chemistry. Its rigid bicyclic structure provides a solid anchor for substituent placement, while allowing for diverse modifications to optimize pharmacological properties. The general synthetic approach often involves the construction of the core followed by the addition of side chains designed to interact with specific pockets within the α1A-adrenoceptor.
A series of indoline and indole derivatives have been designed, synthesized, and evaluated for their potential as selective α1A-AR antagonists for treating BPH.[7] The synthetic pathways are tailored to introduce chemical diversity at key positions, guided by structure-activity relationship (SAR) studies. For instance, modifications often focus on the N1-position of the indoline ring and a side chain typically attached at the C5 or C6 position, which often terminates in a basic amine group to interact with acidic residues in the receptor binding pocket.
-
Expertise in Action: The choice to explore substitutions at both the indoline core and the terminal amine is not random. It is a hypothesis-driven approach. The indoline moiety is predicted to occupy a hydrophobic region of the receptor, while the basic amine is crucial for forming a salt bridge with a key acidic residue, such as Asp106, a common anchor point for aminergic GPCR ligands.[8] The linker between these two points is systematically varied in length and flexibility to achieve optimal geometric alignment within the binding site.
Section 3: A Validated Workflow for Preclinical Evaluation
A robust and sequential evaluation process is critical to identify promising lead candidates. Each stage acts as a filter, enriching for compounds with the desired profile while providing deeper mechanistic understanding. This self-validating system ensures that only the most promising candidates advance, saving resources and time.
Caption: Multi-tiered workflow for preclinical evaluation.
Step 1: In Vitro Binding Affinity & Selectivity
Objective: To determine the binding affinity (Ki) of the synthesized compounds for each human α1-AR subtype (α1A, α1B, α1D) and thereby calculate subtype selectivity.
Protocol: Radioligand Competition Binding Assay
-
System Preparation: Utilize cell membranes from CHO or HEK293 cells stably transfected to express a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).[9] The protein concentration of the membrane preparations should be standardized using a Bradford or BCA assay.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Use a non-subtype-selective, high-affinity antagonist radioligand, such as [3H]-Prazosin, at a concentration near its Kd for the respective receptor subtype.[9]
-
Competition Setup: In a 96-well plate, incubate a fixed amount of cell membranes with the fixed concentration of [3H]-Prazosin and a range of concentrations of the unlabeled test compound (indoline derivative).
-
Controls:
-
Total Binding: Membranes + [3H]-Prazosin (no competitor).
-
Non-specific Binding (NSB): Membranes + [3H]-Prazosin + a high concentration of a non-radioactive antagonist (e.g., 10 µM Phentolamine).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific [3H]-Prazosin binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Step 2: In Vitro Functional Antagonism
Objective: To measure the functional potency (IC50) of the compounds in blocking agonist-induced signaling, confirming they are antagonists and not just binders.
Protocol: Cell-based Calcium Mobilization Assay
-
Cell Culture: Use the same stably transfected cell lines (CHO or HEK293 expressing α1A, α1B, or α1D) as in the binding assay. Seed the cells into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Once cells are confluent, load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the indoline derivative (antagonist) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then inject a pre-determined concentration of an agonist (e.g., norepinephrine or phenylephrine, typically the EC80 concentration) into all wells.
-
Data Acquisition: Immediately after agonist injection, continuously record the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
-
Step 3: Ex Vivo Uroselectivity Assessment
Objective: To evaluate the antagonist's potency in a more physiologically relevant system, comparing its effect on prostate tissue (target) versus vascular tissue (off-target).
Protocol: Isolated Tissue Organ Bath Assay
-
Tissue Preparation:
-
Prostate: Obtain human prostate tissue from surgical specimens (with appropriate ethical approval) or use animal prostate tissue (e.g., rat). Dissect strips of smooth muscle.
-
Aorta: Dissect the thoracic aorta from rats.[10]
-
-
Mounting: Mount the tissue strips in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Connect the tissues to isometric force transducers to record muscle tension.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC to an α1-AR agonist like norepinephrine or phenylephrine to establish the maximal contractile response.
-
Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate a separate tissue strip with a fixed concentration of the indoline derivative for a set period (e.g., 60 minutes).
-
CRC Shift: In the continued presence of the antagonist, repeat the cumulative agonist CRC.
-
Data Analysis:
-
The antagonist will cause a rightward shift in the agonist CRC. The magnitude of this shift is used to calculate the antagonist's affinity (pA2 value) using a Schild regression analysis.
-
Trustworthiness Check: A Schild slope that is not significantly different from unity is indicative of competitive antagonism.
-
Uroselectivity Index: Compare the pA2 values obtained in prostate tissue versus aortic tissue. A significantly higher pA2 in the prostate indicates functional selectivity for the target tissue.
-
Section 4: Data Interpretation and Lead Candidate Profiling
The data generated from this workflow allows for a direct comparison of novel compounds against a benchmark, such as the clinically used α1A-selective antagonist Silodosin.[11] A successful lead candidate should exhibit a specific profile.
Table 1: Example Pharmacological Profile of Indoline Derivatives vs. Silodosin
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | α1B/α1A Selectivity | α1D/α1A Selectivity | α1A Functional IC50 (nM) |
| Silodosin | 1.0 | 285.9 | 14.4 | ~286x | ~14x | 1.9 |
| (R)-23l | 0.6 | 903.6 | 149.8 | ~1506x | ~250x | 1.9 |
| (R)-14r | 1.1 | 704.1 | 448.0 | ~640x | ~408x | 2.7 |
Data adapted from studies on novel indoline and indole derivatives.[7][11] Note: Ki values are often derived from IC50s and can vary between labs.
-
Interpretation: In this example, compound (R)-23l demonstrates sub-nanomolar binding affinity for the α1A-AR, comparable to Silodosin.[11] Critically, its selectivity over the α1B subtype is substantially greater than that of Silodosin (~1506x vs. ~286x), predicting a significantly lower risk of hypotension.[11] Its functional potency is also on par with the benchmark drug.[11]
In Vivo Validation
Compounds like (R)-23l, which show a superior in vitro and ex vivo profile, would be nominated for in vivo studies.
Protocol: Testosterone-Induced BPH Rat Model
-
Model Induction: Castrate male rats and implant testosterone-filled silicone tubes to induce prostatic hyperplasia.
-
Treatment: After a period of BPH development, administer the test compound or vehicle orally to different groups of rats.
-
Urodynamic Assessment: Place the rats in metabolic cages and monitor urodynamic parameters, such as micturition frequency and mean voided volume per micturition.[7]
-
Endpoint: A successful compound will significantly decrease micturition frequency and increase the mean voided volume, indicating relief of urinary obstruction.[7]
Simultaneously, hemodynamic studies in anesthetized rats or dogs would be performed to confirm the lack of effect on blood pressure at therapeutically relevant doses, validating the high α1B/α1A selectivity observed in vitro.[10]
Section 5: Conclusion and Future Outlook
The systematic exploration of indoline derivatives has proven to be a highly successful strategy for identifying potent and exceptionally selective α1A-adrenoceptor antagonists. By employing a rigorous, multi-tiered evaluation workflow, it is possible to move from a chemical concept to a validated lead candidate with a clear, data-driven rationale for its advancement. The causality is clear: high α1A affinity and potency, demonstrated through binding and functional assays, coupled with superior selectivity against the α1B subtype, translates directly to the desired in vivo profile of potent uroselectivity with a minimized cardiovascular safety risk. Compounds such as (R)-14r and (R)-23l represent promising candidates for further development as next-generation agents for the treatment of BPH.[7] The principles and protocols outlined in this guide provide a robust framework for the continued discovery and development of targeted therapeutics in this critical area of medicine.
References
-
Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Alpha 1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf. [Link]
-
The α1-adrenergic receptors: diversity of signaling networks and regulation. Taylor & Francis Online. [Link]
-
Analyses of the Mode of Action of an Alpha-Adrenoceptor Blocker in Substantia Gelatinosa Neurons in Rats. MDPI. [Link]
-
α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers. [Link]
-
Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI. [Link]
-
Adrenoceptor pharmacology: urogenital applications. PubMed. [Link]
-
The Role of α1-Adrenoceptor Antagonists in the Treatment of Prostate and Other Cancers. MDPI. [Link]
-
Autonomic Pharmacology | Adrenergic Antagonists. YouTube. [Link]
-
Alpha Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]
-
Induction of Prostate Apoptosis by alpha1-adrenoceptor Antagonists: Mechanistic Significance of the Quinazoline Component. PubMed. [Link]
-
Alfoo 10mg Tablet PR: View Uses, Side Effects, Price and Substitutes. 1mg. [Link]
-
Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. PubMed Central. [Link]
-
Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor. PNAS. [Link]
-
The α1-adrenergic receptors: diversity of signaling networks and regulation. PubMed Central. [Link]
-
Beta Adrenergic Receptor Blockade as a Novel Therapy for Patients With Adenocarcinoma of the Prostate. ClinicalTrials.gov. [Link]
-
Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the 3-Adrenergic Agonist Mirabegr. Semantic Scholar. [Link]
-
Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors. PubMed Central. [Link]
-
Recently Activated Alliance Trials. Alliance for Clinical Trials in Oncology. [Link]
-
The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. PubMed Central. [Link]
-
α-Adrenergic Signaling. QIAGEN GeneGlobe. [Link]
-
Synthesis and biological activity of indoline compounds as α1-AR antagonist. ResearchGate. [Link]
-
Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. Annals of Translational Medicine. [Link]
-
Phase I/Ib trial of neoadjuvant relugolix and darolutamide in prostate cancer. YouTube. [Link]
-
News. Alliance for Clinical Trials in Oncology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1-(Piperidin-4-ylmethyl)indoline: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
1-(Piperidin-4-ylmethyl)indoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring both an indoline and a piperidine moiety, makes it a valuable scaffold for the development of novel therapeutic agents targeting a range of biological targets. The indoline nucleus is a common feature in many biologically active natural products and synthetic drugs, while the piperidine ring is a prevalent structural motif in pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of 1-(Piperidin-4-ylmethyl)indoline, grounded in the principles of modern organic synthesis.
Rationale and Strategy
The synthesis of 1-(Piperidin-4-ylmethyl)indoline can be efficiently achieved through a reductive amination reaction. This powerful and versatile C-N bond-forming strategy involves the reaction of an amine (indoline) with a carbonyl compound (a protected piperidine-4-carbaldehyde) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine product.[1] This approach is favored for its operational simplicity, high yields, and the commercial availability of the starting materials.
An alternative strategy would be the direct N-alkylation of indoline with a pre-functionalized piperidine containing a suitable leaving group.[2][3][4] However, reductive amination often provides a more direct and controlled route, minimizing potential side reactions.
This protocol will detail the reductive amination of indoline with N-Boc-piperidine-4-carbaldehyde, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final product. The Boc protecting group is selected for its stability under the reaction conditions and its facile removal under acidic conditions.
Reaction Pathway
Figure 1. Overall synthetic scheme for 1-(Piperidin-4-ylmethyl)indoline via reductive amination and subsequent deprotection.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number |
| Indoline | Sigma-Aldrich | 98% | 496-11-7 |
| N-Boc-piperidine-4-carbaldehyde | Combi-Blocks | 95% | 134544-39-9 |
| Sodium triacetoxyborohydride (STAB) | Acros Organics | 97% | 56553-60-7 |
| Dichloromethane (DCM), anhydrous | Fisher Scientific | >99.8% | 75-09-2 |
| Trifluoroacetic acid (TFA) | Oakwood Chemical | 99% | 76-05-1 |
| Saturated sodium bicarbonate solution | - | - | - |
| Anhydrous magnesium sulfate | - | - | 7487-88-9 |
| Diethyl ether | - | - | 60-29-7 |
| Ethyl acetate | - | - | 141-78-6 |
| Hexanes | - | - | 110-54-3 |
Step 1: Synthesis of N-Boc-1-(piperidin-4-ylmethyl)indoline
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 eq), N-Boc-piperidine-4-carbaldehyde (1.1 eq), and anhydrous dichloromethane (DCM, 0.2 M).
-
Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) for 30 minutes. The formation of the intermediate iminium ion is typically not monitored but is a crucial step.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the indoline starting material indicates reaction completion.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-1-(piperidin-4-ylmethyl)indoline.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Deprotection of N-Boc-1-(piperidin-4-ylmethyl)indoline
-
Dissolve the purified N-Boc-1-(piperidin-4-ylmethyl)indoline (1.0 eq) in DCM (0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Piperidin-4-ylmethyl)indoline.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by another column chromatography if necessary.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the indoline and piperidine protons. The methylene bridge protons should appear as a doublet. The number of protons for each signal, their splitting patterns, and coupling constants should be consistent with the proposed structure.[5][6][7] |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the structure of 1-(Piperidin-4-ylmethyl)indoline.[5] |
| Mass Spec. | The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the product (C₁₄H₂₀N₂). |
| Purity (HPLC) | A high-performance liquid chromatography analysis should indicate a purity of >95%. |
Workflow Diagram
Figure 2. Step-by-step experimental workflow for the synthesis and analysis of 1-(Piperidin-4-ylmethyl)indoline.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Indoline: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.
-
Piperidine and its derivatives: Piperidine is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[8][9][10][11][12] Handle with extreme care.
-
Sodium triacetoxyborohydride (STAB): Reacts with water to produce flammable gases. Causes skin irritation and serious eye irritation. Handle in a dry environment.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area.
-
Trifluoroacetic acid (TFA): Causes severe skin burns and eye damage. Highly corrosive. Handle with extreme caution.
Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(Piperidin-4-ylmethyl)indoline via reductive amination. The described methodology is robust, scalable, and utilizes readily available starting materials. The comprehensive characterization and safety guidelines ensure the successful and safe execution of this synthesis, providing researchers with a valuable building block for the development of novel chemical entities.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
Al-Hujaj, J. A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3736. [Link]
- Kaspar, F., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes.
- Fevig, J. M., et al. (2003). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure for the Synthesis of Aliphatic Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Barluenga, J., et al. (2007). Selective Iron-Catalyzed N-Alkylation of Indolines and Indoles with Alcohols.
- Noller, C. R., & Baliah, V. (1948). The Preparation of Piperidones by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855.
-
Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Wegmann, M., et al. (2018). C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments. Organic & Biomolecular Chemistry, 16(29), 5376-5385.
- Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest.
- Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Shie, J.-J., et al. (2006). N-alkylation of indole derivatives.
- Al-Majid, A. M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5092.
- Mei, T.-S., et al. (2013). Synthesis of indolines via Pd(II)-catalyzed amination of C-H bonds using PhI(OAc)2 as the bystanding oxidant. Organic Letters, 15(12), 3058–3061.
- Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
Organic Chemistry Portal. (n.d.). Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
- Reddy, B. V. S., et al. (2020). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Molecules, 25(18), 4287.
- Procter, D. J., et al. (2018). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 140(40), 12943–12948.
- Miura, M., et al. (2015). Synthesis of indolines by copper-mediated intramolecular aromatic C-h amination. The Journal of Organic Chemistry, 80(6), 3242–3249.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
- 10. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: N-Alkylation of Indoline with Piperidine-Containing Side Chains
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Indoline-Piperidine Scaffolds
The fusion of indoline and piperidine rings into a single molecular entity represents a highly privileged scaffold in modern medicinal chemistry. The indoline core, a saturated analog of indole, is a prevalent motif in a myriad of natural products and pharmaceuticals, prized for its three-dimensional structure and its ability to engage in various biological interactions.[1][2] Similarly, the piperidine ring is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs, valued for its role in modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[3][4]
The N-alkylation of indoline with side chains containing a piperidine moiety combines the favorable attributes of both fragments, creating molecules with significant potential for interacting with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This application note provides a detailed, field-proven guide to a robust and highly selective method for this crucial transformation: a two-step sequence involving reductive amination followed by deprotection.
Strategic Approach: Reductive Amination for Controlled N-Alkylation
Direct alkylation of indoline with alkyl halides can be fraught with challenges, most notably the propensity for over-alkylation to form quaternary ammonium salts, leading to purification difficulties and reduced yields. Reductive amination, however, offers a superior, more controlled approach to forging the C-N bond. This method proceeds under mild conditions and demonstrates high selectivity for mono-alkylation, making it an indispensable tool in the synthetic chemist's arsenal.
This guide will focus on the synthesis of a representative target molecule, 1-((piperidin-4-yl)methyl)indoline , through the reductive amination of indoline with N-Boc-piperidine-4-carboxaldehyde, followed by the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group.
Part 1: Synthesis of tert-butyl 4-((indolin-1-yl)methyl)piperidine-1-carboxylate via Reductive Amination
Reaction Principle and Mechanism
Reductive amination is a two-stage process that occurs in a single pot. First, the secondary amine (indoline) reacts with the aldehyde (N-Boc-piperidine-4-carboxaldehyde) to form a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion. In the second stage, a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the desired tertiary amine.
The choice of sodium triacetoxyborohydride is critical. It is less reactive than other hydride reagents like sodium borohydride and will not readily reduce the starting aldehyde, thus preventing the formation of unwanted alcohol byproducts. Its mild nature also contributes to the high functional group tolerance of the reaction.
Caption: Mechanism of Reductive Amination.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Grade | Supplier |
| Indoline | ≥98% | Sigma-Aldrich |
| N-Boc-piperidine-4-carboxaldehyde | ≥97% | Combi-Blocks |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Oakwood Chemical |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Acros Organics |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | Fisher Scientific |
| Brine (saturated aqueous NaCl) | Reagent | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | EMD Millipore |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Ethyl acetate | HPLC grade | J.T. Baker |
| Hexanes | HPLC grade | J.T. Baker |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add indoline (1.0 eq.), N-Boc-piperidine-4-carboxaldehyde (1.1 eq.), and anhydrous dichloromethane (DCM) to make a 0.2 M solution with respect to indoline.
-
Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-((indolin-1-yl)methyl)piperidine-1-carboxylate as a colorless oil or white solid.
Data Summary
| Parameter | Value |
| Stoichiometry | |
| Indoline | 1.0 eq. |
| N-Boc-piperidine-4-carboxaldehyde | 1.1 eq. |
| Sodium triacetoxyborohydride | 1.5 eq. |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Outcome | |
| Yield | 85-95% |
| Purity | >95% after chromatography |
Part 2: Deprotection to Yield 1-((piperidin-4-yl)methyl)indoline
Reaction Principle
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is commonly employed for this purpose, as it efficiently cleaves the Boc group at room temperature, liberating the free amine as its trifluoroacetate salt.[5]
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Grade | Supplier |
| tert-butyl 4-((indolin-1-yl)methyl)piperidine-1-carboxylate | As synthesized in Part 1 | - |
| Trifluoroacetic acid (TFA) | ≥99% | Oakwood Chemical |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | VWR |
| Diethyl ether | ACS grade | J.T. Baker |
Procedure:
-
Dissolve the Boc-protected product (1.0 eq.) in dichloromethane (to make a 0.1 M solution).
-
Add trifluoroacetic acid (10 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-((piperidin-4-yl)methyl)indoline , typically as a pale yellow oil or solid.
Experimental Workflow and Data Visualization
Caption: Overall experimental workflow.
Troubleshooting and Expert Insights
-
Incomplete Reaction in Step 1: If the reductive amination does not go to completion, ensure that the reagents and solvent are anhydrous. Moisture can hydrolyze the iminium ion intermediate and decompose the reducing agent. Adding a small amount of acetic acid (0.1-0.5 eq.) can sometimes catalyze the formation of the iminium ion, but it should be used judiciously as it can also react with the hydride reagent.
-
Side Products: The most common side product is the alcohol resulting from the reduction of the starting aldehyde. This is usually minimal with NaBH(OAc)₃ but can become more significant if the reaction is run for an extended period or at elevated temperatures.
-
Difficult Purification: The final product is a basic amine and may streak on silica gel. To mitigate this, the column can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1% in the eluent).
-
Boc Deprotection Issues: If the deprotection is sluggish, ensure that a sufficient excess of TFA is used. For very acid-sensitive substrates, using HCl in dioxane or methanol can be an alternative.[6]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere.
-
Trifluoroacetic acid is highly corrosive. Handle with extreme care, using appropriate gloves and eye protection.
Conclusion
The reductive amination protocol detailed herein provides a reliable, high-yielding, and scalable method for the N-alkylation of indoline with piperidine-containing side chains. This approach offers excellent control over the reaction and avoids the common pitfalls of direct alkylation methods. The subsequent Boc deprotection is straightforward, yielding the desired target compounds in high purity. This methodology is a valuable asset for researchers in drug discovery and development, enabling the efficient synthesis of diverse libraries of indoline-piperidine hybrids for biological evaluation.
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved January 24, 2026, from [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved January 24, 2026, from [Link]
-
Wu, J., Tongdee, S., Cordier, M., & Darcel, C. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry–A European Journal, 28(53), e202201551. [Link]
Sources
Analytical methods for characterization of indoline derivatives
From the Senior Application Scientist's Desk: A Guide to the Analytical Characterization of Indoline Derivatives
For: Researchers, Scientists, and Drug Development Professionals Subject: Comprehensive Application Notes and Protocols for the Analytical Characterization of Indoline Derivatives
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold, a saturated analog of indole, is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Its structural versatility and ability to interact with diverse biological targets have cemented its importance in medicinal chemistry and drug discovery.[1][2] The precise characterization of novel indoline derivatives is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of these compounds. This guide provides a holistic overview of the key analytical techniques, explaining the causality behind methodological choices and offering detailed protocols for their implementation.
The Characterization Workflow: A Multi-Modal Approach
The complete elucidation of a new indoline derivative's structure and purity requires a synergistic combination of analytical techniques. No single method provides all the necessary information. A logical workflow ensures that data from one technique complements and validates the findings of another.
Caption: A typical workflow for characterizing a novel indoline derivative.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are foundational, providing detailed information about a molecule's structure by probing its interaction with electromagnetic radiation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[4][5] For indoline derivatives, ¹H and ¹³C NMR are indispensable for confirming the core structure and substitution patterns.
Expertise & Causality:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The saturated nature of the indoline C2 and C3 positions results in aliphatic signals, typically appearing upfield (1.5-4.5 ppm), which are distinct from the aromatic signals of the benzene ring (6.5-8.0 ppm). Coupling constants (J-values) are critical for determining the substitution pattern on the aromatic ring. For instance, a proton at C7 coupling only to C6 (ortho-coupling, ~7-9 Hz) versus coupling to both C6 and C5 (ortho and meta coupling) provides unambiguous positional information.[6]
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts of C2 and C3 are typically in the aliphatic region (20-80 ppm), while the aromatic carbons resonate downfield (100-150 ppm).[5] The presence of electron-withdrawing or -donating groups significantly influences these shifts, aiding in positional assignment.
-
2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex, 2D techniques are essential.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (2-4 bonds), which is crucial for piecing together the molecular skeleton, especially for connecting substituents to the indoline core.[7]
-
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for an Unsubstituted Indoline Scaffold
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| N-H | 3.5 - 5.0 (broad) | - | Exchangeable proton, often broad. |
| C2-H₂ | ~3.0 | ~47 | Aliphatic CH₂ adjacent to nitrogen. |
| C3-H₂ | ~3.5 | ~30 | Aliphatic CH₂ adjacent to the aromatic ring. |
| C4-H | 6.8 - 7.2 | ~125 | Aromatic proton. |
| C5-H | 6.8 - 7.2 | ~127 | Aromatic proton. |
| C6-H | 6.6 - 7.0 | ~118 | Aromatic proton. |
| C7-H | 6.6 - 7.0 | ~109 | Aromatic proton. |
Note: These values are approximate and can shift significantly based on solvent and substitution.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues. It is often coupled with a chromatographic technique (LC-MS or GC-MS) for analyzing complex mixtures.[4][8]
Expertise & Causality:
-
Ionization Technique: For most indoline derivatives, which often possess some polarity and are non-volatile, Electrospray Ionization (ESI) is the preferred method. It's a "soft" technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode, directly giving the molecular weight.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the parent ion and inducing fragmentation. The resulting fragmentation pattern is like a fingerprint. For indolines, characteristic losses can include the cleavage of substituents from the nitrogen or the aromatic ring. The study of these fragmentation routes can help confirm the structure.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the presence of specific functional groups within a molecule.[10]
Expertise & Causality: Each functional group absorbs infrared radiation at a characteristic frequency. For an indoline derivative, key absorbances to look for include:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ indicates the presence of the amine in the indoline ring.[11]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.[11]
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds at the C2 and C3 positions.
-
C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.[11]
-
Substituent Groups: Carbonyls (C=O) from amide or ketone substituents will give a strong, sharp peak around 1650-1750 cm⁻¹.
Chromatographic Techniques for Separation and Purity
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis and quantification of non-volatile organic compounds like most indoline derivatives.[2]
Expertise & Causality:
-
Mode: Reversed-phase (RP-HPLC) is the most common mode. It uses a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Indoline derivatives, being moderately polar, are well-retained and separated using this method.[2]
-
Column Choice: A C18 (octadecylsilane) column is a robust starting point for most indoline derivatives. The choice of particle size (e.g., 5 µm, 3 µm, or sub-2 µm for UPLC) depends on the desired balance between resolution and backpressure.
-
Mobile Phase: A gradient elution (where the proportion of organic solvent is increased over time) is typically used for method development to separate compounds with a range of polarities. An acid modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to protonate the indoline nitrogen, ensuring sharp, symmetrical peak shapes.[2]
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies the peak area at a specific wavelength but also provides a UV-Vis spectrum for the peak, which can help in peak identification and purity assessment.
Caption: A logical workflow for developing a robust HPLC method.
Chiral Chromatography
If the indoline derivative is chiral and synthesized as a racemate, separating the enantiomers is often a regulatory and scientific necessity.
Expertise & Causality:
-
Technique: Chiral separation is typically achieved using HPLC with a Chiral Stationary Phase (CSP).[12] Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are widely applicable and should be the first choice for screening.
-
Mobile Phase: Both normal-phase (e.g., hexane/ethanol) and reversed-phase conditions can be used. Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative for chiral separations.[12]
Definitive Structural Analysis: X-ray Crystallography
For unambiguous proof of structure, including relative and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[3][13]
Expertise & Causality: This technique requires a single, high-quality crystal of the compound. The crystal diffracts X-rays in a unique pattern, from which a 3D electron density map can be calculated, revealing the precise position of every atom in the molecule.[14][15] This provides definitive proof of connectivity and stereochemistry that can be difficult to ascertain by NMR alone.[16]
Application Protocols
Protocol 1: Purity Determination by RP-HPLC-DAD
Objective: To determine the purity of a synthesized indoline derivative.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD/PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample: ~1 mg/mL solution of the indoline derivative in 50:50 Acetonitrile/Water.
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
DAD Wavelength: Set to acquire data from 200-400 nm; monitor at the λmax of the compound (e.g., 254 nm).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Acquisition: Inject a blank (diluent) first, followed by the sample.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area). Check the peak purity using the DAD software to ensure no co-eluting impurities.
Self-Validation: The protocol's validity is confirmed by a stable baseline, a sharp and symmetrical main peak, and good resolution from any impurity peaks.
Protocol 2: Sample Preparation for NMR Analysis
Objective: To prepare a sample of an indoline derivative for ¹H and ¹³C NMR analysis.
Instrumentation & Materials:
-
NMR Spectrometer.
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Pasteur pipettes.
-
Vortex mixer.
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified indoline derivative directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good starting point for many polar compounds, while CDCl₃ is suitable for less polar ones.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the desired spectra (¹H, ¹³C, etc.).
Trustworthiness: Ensuring the sample is fully dissolved and free of particulate matter is crucial for acquiring high-quality, shimmed spectra with sharp lines, which is fundamental for accurate interpretation.
References
-
Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. ResearchGate. Available at: [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Preprints.org. Available at: [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health. Available at: [Link]
-
Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. Royal Society of Chemistry. Available at: [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. ACS Publications. Available at: [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available at: [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. Available at: [Link]
-
FT-IR spectrum of control indole. ResearchGate. Available at: [Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. MDPI. Available at: [Link]
-
Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Oxford Academic. Available at: [Link]
-
Structural elucidation of indole alkaloids – Strychnine and Brucine. Magritek. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]
-
and spectral characterization of indoline and its major metabolites. ResearchGate. Available at: [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]
-
(PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]
-
Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. National Institutes of Health. Available at: [Link]
-
Mass spectrometry of simple indoles. ACS Publications. Available at: [Link]
-
Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. SciSpace. Available at: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
-
A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. PubMed. Available at: [Link]
-
Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology. ResearchGate. Available at: [Link]
-
Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. Available at: [Link]
-
Structure and Morphology of Indole Analogue Crystals. ACS Publications. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Taylor & Francis Online. Available at: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
-
Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. Available at: [Link]
-
Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. National Institutes of Health. Available at: [Link]
-
(PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]
-
High performance liquid chromatography (HPLC) Protocol. Conduct Science. Available at: [Link]
-
The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. MDPI. Available at: [Link]
-
On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc. Available at: [Link]
-
Targeted Isolation of Monoterpene Indole Alkaloids from Palicourea sessilis. ACS Publications. Available at: [Link]
-
Isolation, purification and characterization of vindoline from Catharanthus roseus. International Journal of Science and Research Archive. Available at: [Link]
-
X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase. PubMed. Available at: [Link]
-
Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode. PubMed. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. cetjournal.it [cetjournal.it]
- 3. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Indoline Scaffold: Application Notes & Protocols for Modern Drug Discovery
<_ _>
Introduction: The Enduring Significance of the Indoline Scaffold
The indoline scaffold, a reduced form of indole, represents a "privileged" core in medicinal chemistry.[1] Its rigid, bicyclic structure, composed of a benzene ring fused to a five-membered nitrogen-containing ring, provides an ideal framework for designing potent and selective ligands that can interact with a multitude of biological targets.[1] This structural motif is prevalent in a vast array of natural products, synthetic compounds of medicinal value, and numerous FDA-approved drugs, highlighting its therapeutic relevance.[2][3] The versatility of the indoline nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to address complex diseases ranging from cancer to neurodegenerative disorders.[1][4][5]
This guide provides in-depth application notes and validated protocols for researchers engaged in the discovery and development of indoline-based therapeutics. We will explore strategic synthetic approaches, delve into specific therapeutic applications with a focus on kinase inhibition and neuroprotection, and provide detailed, step-by-step experimental methodologies.
PART 1: Strategic Synthesis of Indoline Derivatives
The synthetic accessibility of the indoline scaffold is a key reason for its widespread use.[1] Modern synthetic methods, particularly those involving palladium-catalyzed C-H activation, offer elegant and efficient routes to construct these heterocyclic systems from simpler precursors.[6] This approach simplifies the synthesis compared to traditional cross-coupling methods that require pre-functionalized starting materials.[6]
Protocol 1: General Synthesis of a Fused Indoline Scaffold
This protocol provides a generalized procedure for the synthesis of polycyclic fused indoline scaffolds, a common strategy to explore novel chemical space. The reaction conditions are typically mild, and the procedure is amenable to the creation of libraries for screening.
Causality: The choice of a Lewis acid catalyst like zinc dichloride is critical. It activates the azoalkene component, making it more susceptible to nucleophilic attack by the electron-rich indole, thereby facilitating the cycloaddition reaction that forms the fused ring system.[7] Monitoring by Thin-Layer Chromatography (TLC) is a crucial in-process control to ensure the reaction proceeds to completion and to minimize the formation of byproducts.[7]
Methodology:
-
To a dry reaction vessel, add the starting indole (2.0 mmol), the selected azoalkene (1.0 mmol), and zinc dichloride (0.1 mmol, 13.6 mg).[7]
-
Add dry dichloromethane (2 mL) to the mixture under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress periodically by TLC until the starting azoalkene spot disappears.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fused indoline product.[7]
Self-Validation:
-
Negative Control: Run the reaction without the zinc dichloride catalyst to confirm its essential role in the transformation.
-
Spectroscopic Confirmation: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected spectra should show the characteristic peaks for the newly formed fused indoline ring system.
PART 2: Application Note - Targeting Protein Kinases with Indolinone Derivatives
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers.[8][9] The indolinone (or oxindole) scaffold is a cornerstone in the design of kinase inhibitors.[8] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block its phosphorylating activity and interrupt downstream signaling pathways that drive tumor growth and angiogenesis.[8][10][11]
A prime example is Sunitinib , an FDA-approved multi-targeted tyrosine kinase inhibitor featuring an indolinone core. It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), among others, thereby blocking tumor angiogenesis and cell proliferation.[1][10]
dot
Caption: Indolinone inhibitors block ATP binding to receptor tyrosine kinases.
Quantitative Data: Activity of Representative Indoline Derivatives
The potency of indoline-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Compound/Drug Name | Target Kinase(s) | Cell Line | IC50 (µM) |
| Sunitinib | VEGFR-2, PDGFR-β | - | 0.01 (VEGFR-2)[1] |
| Nintedanib | VEGFR, FGFR, PDGFR | - | 0.02 (VEGFR-2)[1] |
| Indoline-Diphenylurea 3b | VEGFR-2 | - | 0.31[2] |
| Indoline-Diphenylurea 3a | HepG2 (Hepatocellular Carcinoma) | HepG2 | 1.81[2] |
Protocol 2: In Vitro Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol outlines a robust method for determining the IC50 of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity; thus, a lower signal indicates stronger inhibition.[12]
Causality: This assay format is chosen for its high sensitivity and broad applicability across different kinases. The first step terminates the kinase reaction and depletes the remaining ATP. The second step converts the ADP generated by the kinase back into ATP, which is then used by luciferase to produce a light signal.[13] This two-step process minimizes signal interference from the ATP substrate and enhances the assay's dynamic range.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test indoline derivative in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve.[12]
-
Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[12] The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.[14]
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Initiate the reaction by adding 4 µL of the kinase reaction mixture to each well.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data to the "no inhibitor" (100% activity) and "high concentration inhibitor" (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
PART 3: Application Note - Indolines in Neuropharmacology
The indoline scaffold is also a key pharmacophore for agents targeting the central nervous system (CNS). Its structural features allow it to interact with various receptors and enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][15][16] The therapeutic strategies often involve multifunctional compounds that can, for example, provide antioxidant effects, inhibit key enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), and prevent protein aggregation.[5][15][17]
dot
Caption: A typical workflow for indoline-based drug discovery.
Protocol 3: Cell-Based Neuroprotection Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the ability of an indoline derivative to protect neuronal cells from oxidative stress-induced cell death, a common pathological event in neurodegeneration.[18] The assay measures the metabolic activity of viable cells.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. This method is widely used for screening neuroprotective agents due to its reliability and suitability for a 96-well plate format.[18]
Methodology:
-
Cell Culture:
-
Seed a neuronal cell line (e.g., human SH-SY5Y neuroblastoma) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of the test indoline compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a solution of an oxidative stress-inducing agent, such as tert-butyl hydroperoxide (tBHP), in culture medium.[18]
-
Add the tBHP solution to all wells except the "no stress" control wells, achieving a final concentration that induces approximately 50% cell death (e.g., 25 µM, to be optimized).
-
Incubate for 24 hours.
-
-
MTT Assay and Measurement:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the "no stress" control after subtracting the background absorbance.
-
Plot the percent viability against the compound concentration to determine the neuroprotective effect. A compound is considered protective if it significantly increases cell viability in the presence of the oxidative stressor.
-
Conclusion and Future Outlook
The indoline scaffold is a remarkably versatile and enduringly valuable framework in drug discovery.[1][2][15] Its synthetic tractability and ability to be decorated with diverse functional groups allow for precise modulation of its biological activity.[1][4] The protocols and application notes provided here serve as a foundational guide for researchers aiming to harness the potential of indoline derivatives. Future research will likely focus on integrating indoline scaffolds into novel therapeutic modalities, such as PROTACs and antibody-drug conjugates, further expanding their impact on human health.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]
-
Development and Application of Indolines in Pharmaceuticals. National Institutes of Health (NIH). Available from: [Link]
-
Indole and indoline scaffolds in drug discovery. ResearchGate. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available from: [Link]
-
Cell death assays for neurodegenerative disease drug discovery. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. ACS Publications. Available from: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available from: [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. Available from: [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. National Institutes of Health (NIH). Available from: [Link]
-
Indolinones as promising scaffold as kinase inhibitors: a review. PubMed. Available from: [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Semantic Scholar. Available from: [Link]
-
In vitro kinase assay and inhibition assay. Bio-protocol. Available from: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. Available from: [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. Available from: [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. Available from: [Link]
-
Indole Alkaloids and Semisynthetic Indole Derivatives as Multifunctional Scaffolds Aiming the Inhibition of Enzymes Related to Neurodegenerative Diseases--A Focus on Psychotria L. Genus. PubMed. Available from: [Link]
-
Kinase assays. BMG LABTECH. Available from: [Link]
-
A Brief Review of the Medicinally Important Indole Derivatives. ResearchGate. Available from: [Link]
-
Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. Ingentium Magazine. Available from: [Link]
-
Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. MDPI. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. National Institutes of Health (NIH). Available from: [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. Available from: [Link]
-
Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. Available from: [Link]
-
Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. PubMed. Available from: [Link]
-
Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. Available from: [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. Available from: [Link]
-
Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Azo Life Sciences. Available from: [Link]
-
Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central. Available from: [Link]
-
CNS Cell based Assay Services. Creative Biolabs. Available from: [Link]
-
A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienmag.com [scienmag.com]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Substituted Indolines
Welcome to the technical support center for the synthesis of N-substituted indolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of their indoline products. The indoline scaffold is a privileged structural motif in numerous pharmaceuticals and biologically active compounds, making its efficient synthesis a critical aspect of drug discovery and development.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It aims to provide not only solutions but also the underlying chemical principles to empower you to overcome common challenges in your synthetic endeavors.
Section 1: Foundational Knowledge & Reaction Planning
Before diving into troubleshooting, a solid understanding of the common synthetic routes to N-substituted indolines is essential. The choice of strategy often dictates the potential pitfalls and, therefore, the troubleshooting approaches.
FAQ 1: What are the primary methods for synthesizing N-substituted indolines, and what are their relative merits?
There are several established methods for the synthesis of N-substituted indolines, each with its own advantages and disadvantages. The most common approaches include:
-
Reductive Amination of Indoles: This is a widely used two-step process that involves the initial reduction of an indole to an indoline, followed by N-alkylation or N-arylation. The key advantage is the ready availability of a vast array of substituted indoles. However, controlling regioselectivity during the N-substitution step can be challenging, and over-reduction can lead to unwanted byproducts.
-
Palladium-Catalyzed Intramolecular C-H Amination: This modern approach involves the cyclization of a suitably substituted N-aryl- or N-alkyl-2-halo- or 2-triflyoxyphenethylamine derivative.[1] It offers high efficiency and good functional group tolerance. The primary challenge lies in the synthesis of the starting materials and the cost of the palladium catalyst and ligands.
-
One-Pot Synthesis from Arylhydrazines: This method involves a Fischer indole synthesis-type reaction followed by in-situ reduction and N-alkylation.[2] It is an atom-economical approach but can be sensitive to the substitution pattern of the arylhydrazine and the aldehyde or ketone coupling partner.[2]
-
Three-Component Coupling Reactions: Palladium-catalyzed three-component reactions of aryl iodides, alkenes (like norbornene), and a nitrogen source (like a diaziridinone) can directly afford indolines.[3] This method allows for rapid access to complex indolines but may require careful optimization of reaction conditions and ligand choice.[3]
The choice of method will depend on the desired substitution pattern, scale of the reaction, and available starting materials.
Workflow for Method Selection
Caption: Decision workflow for selecting a synthetic route to N-substituted indolines.
Section 2: Troubleshooting Low Yields
Low reaction yield is one of the most common frustrations in organic synthesis. The following questions address specific scenarios and provide actionable solutions.
FAQ 2: My palladium-catalyzed intramolecular C-H amination is giving low yields. What are the likely causes and how can I improve it?
Low yields in palladium-catalyzed C-H amination reactions for indoline synthesis can often be attributed to several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | The active Pd(II) catalyst can be reduced to inactive Pd(0) (black precipitate) or form off-cycle species. | 1. Ensure Anhydrous & Inert Conditions: Use freshly distilled, degassed solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Choice of Oxidant: If an external oxidant is used, ensure it is fresh and added in the correct stoichiometry. For example, PhI(OAc)2 is a common oxidant in these reactions.[1] 3. Ligand Selection: The choice of ligand is critical. Electron-rich and bulky ligands can stabilize the palladium catalyst and promote the desired C-N bond formation. Consider screening different ligands, such as those based on pyridone frameworks.[4] |
| Poor Substrate Reactivity | The electronic properties of the aryl ring can significantly impact the C-H activation step. Electron-withdrawing groups can deactivate the ring, making the reaction sluggish.[5] | 1. Increase Reaction Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier. Monitor for decomposition. 2. Modify the Directing Group: The directing group plays a crucial role in bringing the palladium catalyst into proximity with the target C-H bond. A more strongly coordinating directing group may be necessary. |
| Side Reactions | Common side reactions include intermolecular amination, dimerization of the starting material, or decomposition. | 1. Optimize Reaction Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions. 2. Check for Competing C-H Functionalization: The indole nucleus has multiple reactive sites. The C3 position is particularly electron-rich and can compete for functionalization.[4] Using a directing group can help steer the reaction to the desired position.[4] |
Experimental Protocol: Screening Ligands for Improved Yield
-
Setup: In parallel reaction vials, add the starting material (e.g., N-aryl-2-halophenethylamine derivative, 0.1 mmol), palladium precursor (e.g., Pd(OAc)₂, 10 mol%), and the appropriate base (e.g., K₂CO₃, 2.0 equiv).
-
Ligand Addition: To each vial, add a different ligand (e.g., a selection of phosphine-based or nitrogen-based ligands, 20 mol%).
-
Reaction: Add the degassed solvent and run the reactions at the desired temperature.
-
Analysis: Monitor the reactions by TLC or LC-MS to determine the consumption of starting material and the formation of the desired indoline product.
-
Evaluation: Compare the yields across the different ligands to identify the optimal choice for your specific substrate.
FAQ 3: My reductive amination of an indole is resulting in a complex mixture of products. How can I improve the selectivity and yield?
The reduction of indoles to indolines followed by N-alkylation can be a powerful method, but it is not without its challenges. A complex product mixture often points to issues with either the reduction step or the subsequent alkylation.
Troubleshooting the Reduction Step:
-
Over-reduction: Strong reducing agents can lead to the saturation of the benzene ring.
-
Incomplete Reduction: The reaction may not go to completion, leaving unreacted indole.
-
Solution: Increase the reaction time or the stoichiometry of the reducing agent. Ensure the acid catalyst is present in sufficient quantity to activate the indole for reduction.
-
Troubleshooting the N-Alkylation Step:
-
N- vs. C-Alkylation: The indoline nitrogen is nucleophilic, but under certain conditions, C-alkylation can occur.
-
Solution: The choice of base and solvent is critical. A non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF will cleanly deprotonate the indoline nitrogen, favoring N-alkylation.
-
-
Dialkylation: The use of a strong base and an excess of the alkylating agent can lead to the formation of a quaternary ammonium salt.
-
Solution: Use a stoichiometric amount of the alkylating agent and monitor the reaction closely.
-
Decision Tree for Troubleshooting Reductive Amination
Caption: A systematic approach to troubleshooting low yields in the reductive amination of indoles.
Section 3: Addressing Specific Side Reactions
Even when the main reaction proceeds, the formation of side products can significantly reduce the isolated yield and complicate purification.
FAQ 4: I am observing the formation of an oxidized indole product from my N-substituted indoline during workup or purification. How can I prevent this?
N-substituted indolines can be susceptible to oxidation back to the corresponding indole, especially if they are electron-rich or if the reaction conditions are harsh.
Prevention Strategies:
-
Mild Workup Conditions: Avoid acidic or basic aqueous workups if possible. A simple filtration through a plug of silica gel or celite followed by solvent evaporation is often sufficient.
-
Purification Considerations:
-
Column Chromatography: Use a less acidic grade of silica gel or neutralize the silica gel with a small amount of triethylamine in the eluent.
-
Minimize Exposure to Air and Light: Some indolines are air- and light-sensitive. Perform purification steps promptly and store the product under an inert atmosphere in the dark.
-
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup and storage can prevent oxidation.
FAQ 5: My reaction is producing a significant amount of a dimeric byproduct. What is causing this and how can I suppress it?
Dimerization is a common issue in reactions that proceed through reactive intermediates. In the context of indoline synthesis, this can occur through intermolecular C-N or C-C bond formation.
Strategies to Minimize Dimerization:
-
High Dilution: As mentioned previously, running the reaction at a lower concentration will favor the intramolecular cyclization over intermolecular dimerization. This is particularly important for intramolecular C-H amination reactions.
-
Slow Addition of Reagents: In multi-component reactions, the slow addition of one of the coupling partners can maintain a low concentration of the reactive intermediate, thereby suppressing dimerization. For example, in some palladium-catalyzed reactions involving highly reactive species like 2H-azirines, slow addition is critical to prevent the formation of undesired dihydroimidazoles.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the dimerization side reaction more than the rate of the desired intramolecular reaction.
References
-
He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. Organic Letters, 14(11), 2936–2939. [Link]
-
Recent advances in the synthesis of indoles and their applications. RSC Publishing. (2025). [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. (2026). [Link]
-
One-pot synthesis of highly substituted indolines. ResearchGate. (2025). [Link]
-
Synthesis of indoles. Organic Chemistry Portal. (n.d.). [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. ScienceDirect. (2021). [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. (n.d.). [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. (n.d.). [Link]
Sources
- 1. Indoline synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Metabolic Landscape of Indoline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indoline-based compounds. The indoline scaffold is a privileged core in modern medicinal chemistry, offering a versatile framework for designing potent and selective ligands.[1] However, its susceptibility to metabolic degradation can often be a significant hurdle in advancing promising candidates. Poor metabolic stability can lead to rapid clearance, low oral bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a drug discovery program.[2]
This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions. We will delve into the underlying causes of poor metabolic stability in indoline-containing molecules and provide actionable, step-by-step protocols to diagnose and mitigate these issues.
Part 1: Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the metabolic stability of indoline compounds.
Q1: My indoline compound shows high clearance in human liver microsomes. What are the most likely metabolic pathways?
A1: The most common metabolic pathways for indoline scaffolds in liver microsomes are mediated by Cytochrome P450 (CYP450) enzymes.[3][4] These include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring of the indoline.
-
N-Dealkylation: If the indoline nitrogen is substituted with an alkyl group, its removal is a common metabolic route.
-
Oxidation of the Pyrrolidine Ring: Hydroxylation at positions 2 or 3 of the saturated portion of the indoline scaffold.
-
Dehydrogenation to the corresponding indole: This "aromatase" activity by P450s is a known metabolic pathway for indolines and can significantly alter the pharmacological and toxicological profile of your compound.[3][5][6]
Q2: My compound is stable in microsomes but shows high clearance in hepatocytes. What could be the reason?
A2: This is a classic indicator of metabolism by enzymes that are not highly expressed or active in microsomal preparations. Microsomal assays primarily assess Phase I metabolism (e.g., CYP450s), while hepatocyte assays encompass both Phase I and Phase II metabolism, as well as the influence of cellular uptake and efflux transporters.[7][8][9] The discrepancy suggests involvement of:
-
Phase II Conjugation Enzymes: Such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are present in hepatocytes and conjugate the parent compound or its Phase I metabolites with endogenous molecules to facilitate excretion.
-
Cytosolic Enzymes: Aldehyde oxidase (AO) is a key cytosolic enzyme known to metabolize aza- and oxo-heterocycles.[10][11][12][13][14] If your indoline scaffold contains susceptible motifs, AO-mediated metabolism is a strong possibility.
Q3: What is a "structural alert" and does the indoline scaffold contain one?
A3: A structural alert is a chemical moiety that is associated with an increased risk of toxicity, often through the formation of reactive metabolites.[15] The indoline scaffold contains a constrained aniline substructure, which is a well-known structural alert.[15][16] The aniline moiety can be oxidized to reactive intermediates like iminoquinones, nitrenium ions, or nitroso derivatives, which can covalently bind to cellular macromolecules and lead to idiosyncratic drug toxicity.[15]
Q4: What are some initial strategies to improve the metabolic stability of my indoline compound?
A4: Early-stage strategies to address metabolic instability often involve structural modifications to block or reduce the rate of metabolism at the identified "soft spots." Consider the following:
-
Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near the position of metabolism to prevent the enzyme from accessing it.
-
Modulating Electronics: Replacing electron-rich aromatic rings with electron-poor heterocycles (a scaffold-hopping strategy) can decrease susceptibility to oxidative metabolism by CYP450s.[17]
-
Bioisosteric Replacement: Replace the metabolically liable moiety with a bioisostere that retains the desired pharmacological activity but has an improved metabolic profile.[18][19][20] For example, replacing a metabolically labile methoxy group with a more stable fluoro or trifluoromethyl group.
Part 2: Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting poor metabolic stability.
Guide 1: My Indoline Compound is Unstable in Liver Microsomes - A Diagnostic Workflow
If your initial screen in pooled human liver microsomes (HLM) indicates high clearance, the following workflow will help you pinpoint the cause and guide your optimization strategy.
Step 1: Confirm the Role of CYP450 Enzymes
The first step is to confirm that the observed clearance is indeed mediated by CYP450s.
-
Protocol: Run the microsomal stability assay with and without the addition of a broad-spectrum CYP450 inhibitor, such as 1-aminobenzotriazole (1-ABT), or by omitting the NADPH cofactor.[9]
-
Interpretation:
-
Significant decrease in clearance with 1-ABT or without NADPH: This confirms CYP450-mediated metabolism.
-
No change in clearance: This suggests a non-CYP450 mediated pathway, which is less common in microsomes but could involve other enzymes like flavin-containing monooxygenases (FMOs).
-
Step 2: Identify the Metabolite(s) using LC-MS/MS
To effectively modify your compound, you need to know where it is being metabolized.
-
Protocol: Perform a metabolite identification (MetID) study. Incubate your compound with HLM at a higher concentration and for a longer duration to generate sufficient quantities of metabolites for detection by high-resolution mass spectrometry (LC-MS/MS).[21][22][23]
-
Data Analysis: Look for mass shifts corresponding to common metabolic transformations:
-
+16 Da: Hydroxylation
-
-2 Da: Dehydrogenation (e.g., indoline to indole)
-
-CH3, -C2H5, etc.: N- or O-dealkylation
-
+176 Da: Glucuronidation (less common in microsomes unless supplemented with UDPGA)
-
-
Causality: The identified site of metabolism is your primary "soft spot" for chemical modification.
Step 3: Determine the Specific CYP450 Isoform(s) Involved
Knowing which CYP450 isoform is responsible for the metabolism can help in predicting potential drug-drug interactions.
-
Protocol: Use either recombinant human CYP450 enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2, 2C19) or a panel of isoform-selective chemical inhibitors in your HLM assay.
-
Interpretation:
-
Recombinant Enzymes: The isoform that shows the highest rate of metabolism is the primary contributor.
-
Selective Inhibitors: The inhibitor that causes the greatest reduction in clearance points to the responsible isoform.
-
Step 4: Formulate a Medicinal Chemistry Strategy
Armed with the knowledge of the metabolic pathway and the specific site of metabolism, you can now devise a rational chemical modification strategy.
| Observed Metabolism | Proposed Strategy | Example Modification |
| Aromatic Hydroxylation | Block the site of hydroxylation. | Introduce a fluorine or chlorine atom at the para-position. |
| Dehydrogenation to Indole | Increase the energy barrier for aromatization. | Introduce a gem-dimethyl group at the 2-position of the indoline. |
| N-Dealkylation | Replace the alkyl group with a more stable substituent. | Replace an N-methyl group with an N-cyclopropyl or N-difluoromethyl group. |
| Pyrrolidine Ring Oxidation | Sterically hinder the site of oxidation. | Introduce a substituent on the pyrrolidine ring. |
Guide 2: Microsomal Stability is Good, but Hepatocyte Stability is Poor - Unmasking Hidden Liabilities
This scenario points towards metabolic pathways active in whole cells but absent or less active in microsomes.
Step 1: Investigate the Role of Phase II Metabolism
-
Protocol: Perform a MetID study using cryopreserved human hepatocytes.[24][25][26] Analyze the samples for metabolites corresponding to glucuronide (+176 Da) or sulfate (+80 Da) conjugates.
-
Interpretation: The presence of these conjugates confirms Phase II metabolism as a significant clearance pathway.
-
Strategy: If a hydroxylated metabolite from Phase I is being rapidly conjugated, blocking the initial hydroxylation (as described in Guide 1) is a viable strategy. If the parent compound is directly conjugated, you may need to modify the functional group being targeted by the conjugating enzymes.
Step 2: Assess the Contribution of Aldehyde Oxidase (AO)
AO is a cytosolic enzyme that can metabolize nitrogen-containing heterocycles.[10][11][13]
-
Protocol: Run your stability assay in liver cytosol fractions. Additionally, you can use an AO-selective inhibitor, such as hydralazine, in your hepatocyte assay.
-
Interpretation:
-
High clearance in cytosol: Strong evidence for AO-mediated metabolism.
-
Decreased clearance in hepatocytes with hydralazine: Confirms the involvement of AO.
-
-
Strategy to Mitigate AO Metabolism:
-
Introduce electron-withdrawing groups near the site of oxidation to decrease the electron density of the heterocyclic ring.
-
Introduce steric bulk adjacent to the site of metabolism to block the AO active site.
-
Scaffold hopping to a core that is not an AO substrate.
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Standard Human Liver Microsomal (HLM) Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a compound in HLM.
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
HLM Stock: 20 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH Regenerating System (NRS) Solution: Commercially available or prepared in-house.
-
-
Incubation:
-
Pre-warm HLM and NRS solutions to 37°C.
-
In a 96-well plate, add the test compound to the HLM solution to achieve a final concentration of 1 µM.
-
Initiate the reaction by adding the NRS solution. The final HLM concentration should be 0.5 mg/mL.
-
Incubate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[7]
-
Quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the rate constant of depletion (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
-
Data Summary Table: Interpreting Metabolic Stability Data
| In Vitro t½ (minutes) | Intrinsic Clearance (CLint) | Interpretation | Next Steps |
| > 60 | Low (< 12 µL/min/mg) | High Stability | Proceed with further DMPK studies. |
| 30 - 60 | Moderate (12-58 µL/min/mg) | Moderate Stability | May be acceptable depending on the therapeutic target and dosing regimen. Consider minor modifications if further optimization is needed. |
| < 30 | High (> 58 µL/min/mg) | Low Stability | High priority for medicinal chemistry optimization. Follow troubleshooting guides. |
Part 4: Visualizing Metabolic Pathways and Workflows
Diagram 1: Common Metabolic Fates of the Indoline Scaffold
Caption: Key metabolic pathways for indoline-based compounds.
Diagram 2: Troubleshooting Workflow for Poor Metabolic Stability
Caption: A systematic approach to diagnosing metabolic instability.
References
- Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC - NIH. (n.d.).
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
- Metabolic Stability Assays - Merck Millipore. (n.d.).
- Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. (n.d.).
- The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry - Benchchem. (n.d.).
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (n.d.).
- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed. (2021, June 21).
- Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PubMed Central. (n.d.).
- metabolic stability assays for predicting intrinsic clearance - YouTube. (2021, January 5).
- Metabolic Stability Assay Services - BioIVT. (n.d.).
- Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (n.d.).
- Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids - MDPI. (n.d.).
- Discovery and optimization of indoline derivatives as new LXR agonists - Inventiva Pharma. (n.d.).
- (PDF) Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - ResearchGate. (n.d.).
- The role of aldehyde oxidase in drug metabolism - PubMed. (n.d.).
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH. (2022, August 2).
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel “Aromatase” Process. (n.d.).
- Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23).
- Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed. (n.d.).
- Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - NIH. (2024, September 27).
- Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. (2024, November 14).
- Bioisosteric Replacements - Chemspace. (n.d.).
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019, December 16).
- and spectral characterization of indoline and its major metabolites - ResearchGate. (n.d.).
- (PDF) The role of aldehyde oxidase in drug metabolism - ResearchGate. (n.d.).
- Hepatocyte Stability Assay - Domainex. (n.d.).
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace. (n.d.).
- Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. (n.d.).
- Indole and indoline scaffolds in drug discovery - ResearchGate. (n.d.).
- Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry - MDPI. (n.d.).
- (PDF) Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates - ResearchGate. (2025, November 11).
- Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK. (2024, September 26).
- ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks | R&D Systems. (n.d.).
- Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. (n.d.).
- (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - ResearchGate. (2025, October 13).
- Azaindolines: derisking the indoline structural alert - Aragen Life Sciences. (n.d.).
- Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - NIH. (n.d.).
- Metabolic Stability Services - Eurofins Discovery. (n.d.).
- Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug - UW School of Pharmacy - University of Washington. (2011, June 24).
- Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) - YouTube. (2023, September 7).
- Aldehyde oxidase - Wikipedia. (n.d.).
- Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. (n.d.).
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. youtube.com [youtube.com]
- 9. bioivt.com [bioivt.com]
- 10. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 15. aragen.com [aragen.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem-space.com [chem-space.com]
- 20. mdpi.com [mdpi.com]
- 21. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. youtube.com [youtube.com]
- 24. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. bdj.co.jp [bdj.co.jp]
- 26. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
Technical Support Center: Catalyst Selection for Regioselective Indoline Functionalization
Welcome to the Technical Support Center for regioselective indoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst-controlled reactions on the indoline scaffold. Indoline derivatives are privileged structures in a vast array of pharmaceuticals and bioactive natural products. Achieving precise C-H functionalization on the indoline ring is a critical step in the synthesis of novel chemical entities, yet it presents significant challenges in controlling regioselectivity.
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our goal is to explain the "why" behind catalyst and reagent choices, empowering you to rationalize your experimental outcomes and strategically optimize your reaction conditions.
Section 1: Foundational Principles of Regioselectivity in Indoline Functionalization
The indoline core presents several C-H bonds with distinct electronic and steric environments. The benzene ring (C4, C5, C6, C7) and the pyrrolidine ring (C2, C3) offer multiple sites for functionalization. The inherent reactivity is often biased, necessitating sophisticated catalytic systems to achieve site-selectivity.
Key Factors Influencing Regioselectivity:
-
Directing Groups (DGs): The most powerful tool for achieving high regioselectivity. DGs are installed on the indoline nitrogen and coordinate to the metal catalyst, bringing it into proximity with a specific C-H bond.
-
Catalyst System (Metal and Ligand): The choice of transition metal (e.g., Pd, Rh, Ir, Ni, Cu) and the coordinating ligand is paramount. The ligand's steric and electronic properties can tune the catalyst's reactivity and selectivity.
-
Substrate Electronics and Sterics: Electron-donating or -withdrawing groups on the indoline ring can influence the reactivity of adjacent C-H bonds. Steric hindrance can block access to certain positions.
-
Reaction Conditions: Solvent, temperature, and additives (oxidants, bases) can significantly impact the reaction pathway and, consequently, the regiochemical outcome.
Section 2: Troubleshooting Guide for Common Regioselectivity Issues
This section is formatted in a question-and-answer style to directly address common problems encountered in the lab.
Scenario 1: Arylation Reactions - Poor Selectivity between C5 and C7
Question: "I am attempting a C-H arylation on an N-acetyl indoline and obtaining a mixture of C5 and C7-arylated products. My goal is exclusive C7-arylation. What factors should I investigate?"
Answer:
Achieving selectivity between the C5 and C7 positions is a common challenge due to their similar electronic environments. The outcome is often a delicate balance of sterics and the catalytic system's ability to differentiate between these sites. Here’s a troubleshooting workflow:
1. The Role of the Directing Group and Catalyst:
-
Directing Group Choice: While N-acetyl is a common directing group, it may not provide sufficient steric bulk or the ideal coordination geometry to exclusively direct to the C7 position. For enhanced C7 selectivity, consider a bulkier or more rigid directing group. For instance, the N-P(O)tBu2 group has been successfully employed to direct arylation to the C7 position using a palladium catalyst.[1][2] The tert-butyl groups provide significant steric hindrance that disfavors palladation at the more accessible C5 position.
-
Catalyst and Ligand Selection: The ligand plays a crucial role. For palladium-catalyzed C7-acyloxylation of indoles, a synergistic combination of a methylsulfonyl directing group and a pyridone-based ligand was found to be critical in overriding the inherent reactivity of other positions.[3] This principle can be extended to arylation. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to tune the steric environment around the metal center.
2. Reaction Parameter Optimization:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of key intermediates in the catalytic cycle. A screen of solvents ranging from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMA, DMF) is recommended.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable C7-metalated intermediate.
Troubleshooting Experimental Protocol:
-
Directing Group Modification: If possible, synthesize the indoline with a bulkier N-directing group such as N-P(O)tBu2.
-
Ligand Screening: With your current N-acetyl indoline, perform a ligand screen with your palladium source (e.g., Pd(OAc)2). Evaluate ligands such as P(o-tol)3, XPhos, and various NHC ligands.
-
Solvent Screening: Run small-scale reactions in parallel with different solvents like toluene, dioxane, and DMA to assess the impact on the C5/C7 ratio.
-
Temperature Variation: Conduct the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration and analyze the product distribution.
Scenario 2: Alkylation Reactions - Competing N-Alkylation vs. C3-Alkylation
Question: "I am trying to achieve C3-alkylation of my indoline using an alcohol as the alkylating agent with an iridium catalyst, but I am observing significant N-alkylation. How can I favor C3-alkylation?"
Answer:
This is a classic example of competing reaction pathways. The iridium catalyst can facilitate both N-H and C-H activation, leading to a mixture of products. The regioselectivity can be steered by modulating the reaction conditions and the nature of the catalyst. An iridium-catalyzed tandem dehydrogenation of indolines and alcohols has been shown to provide access to both N- and C3-alkylated products, and the selectivity can be controlled.[4]
Causality and Strategic Adjustments:
-
Catalyst System: The choice of iridium precursor and ligand is critical. A cooperative iridium catalyst system is often employed. The ligand can influence the catalyst's preference for C-H versus N-H activation.
-
Solvent and Medium: Interestingly, conducting this reaction in water under air has been reported to be effective.[4] Water can play a unique role in promoting the desired reactivity and selectivity.
-
Reaction Temperature: The activation barriers for N-H and C-H functionalization can be different. A systematic temperature screen may reveal a window where C3-alkylation is favored.
-
Substrate N-H Acidity: If your indoline has a particularly acidic N-H proton, N-alkylation may be kinetically favored.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for competing N- vs. C3-alkylation.
Experimental Protocol for Optimization:
-
Baseline Reaction: Establish a baseline C3:N alkylation ratio with your current conditions.
-
Ligand Screening: If your current system is "ligand-free," introduce ligands such as bipyridines or phosphines to the iridium catalyst.
-
Solvent Screening: Compare the reaction outcome in an organic solvent (e.g., toluene) versus water.
-
Temperature Study: Run the reaction at three different temperatures (e.g., 70 °C, 90 °C, 110 °C) and monitor the product ratio by GC-MS or NMR.
Section 3: Frequently Asked Questions (FAQs)
Q1: I want to functionalize my indoline at the C5 position without a directing group. What catalytic systems are available?
A1: Directing-group-free C5 functionalization is challenging but achievable. A notable example is the highly selective C5-olefination of indolines using a Pd/S,O-ligand catalytic system.[5] This approach avoids the additional steps of installing and removing a directing group. The S,O-ligand is key to achieving this selectivity under mild conditions.
Q2: My C-H borylation of an N-protected indoline is giving poor regioselectivity. What are the key parameters to control for Iridium-catalyzed borylation?
A2: For iridium-catalyzed C-H borylation, regioselectivity is typically governed by steric factors.[3] The catalyst will preferentially borylate the least sterically hindered C-H bond. However, electronic effects can also play a role, especially in heteroaromatic systems.[6] To improve regioselectivity:
-
Ligand Choice: The ligand on the iridium catalyst is crucial. Bulky ligands can enhance selectivity for less hindered positions. Common ligands include bipyridines and phosphines.
-
Directing Groups: If high selectivity at a specific position is required, installing a directing group on the nitrogen is the most reliable strategy.
-
Borylating Agent: The nature of the diboron reagent can also influence selectivity.[3]
Q3: Can I use a Nickel catalyst for regioselective indoline functionalization?
A3: Yes, nickel catalysis is a powerful tool for indoline synthesis and functionalization. For instance, a nickel/photoredox dual catalysis system has been developed for the highly regioselective synthesis of 3-substituted indolines from iodoacetanilides and alkenes.[7][8] Additionally, nickel catalysts can be used for the dearomative arylboration of indoles to produce C2- and C3-borylated indolines, with the regioselectivity controlled by the choice of the N-protecting group.[9]
Q4: What is the general mechanism for directing group-assisted C-H activation in indolines?
A4: The general mechanism involves several key steps, illustrated below for a generic palladium-catalyzed C7-arylation:
Caption: Generalized catalytic cycle for directed C-H functionalization.
-
Coordination: The directing group (DG) on the indoline nitrogen coordinates to the metal catalyst (e.g., Pd(II)).
-
C-H Activation: This coordination brings the catalyst into close proximity to the target C-H bond (e.g., C7-H), facilitating its cleavage and the formation of a stable cyclometalated intermediate. This is often the regioselectivity-determining step.
-
Oxidative Addition: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the metal center.
-
Reductive Elimination: The aryl group and the indoline moiety couple, forming the new C-C bond and regenerating the catalyst.
Section 4: Data Summary and Catalyst System Comparison
For a quick reference, the following table summarizes catalyst systems for specific indoline functionalizations.
| Target Position | Functionalization | Catalyst System | Directing Group (DG) | Key Considerations |
| C7 | Arylation | Palladium | N-P(O)tBu2 | Bulky DG is crucial for selectivity.[1][2] |
| C7 | Succinimide Installation | Transition Metal | Pyridyl | DG-assisted C-H activation.[10] |
| C5 | Olefination | Pd / S,O-ligand | None | Directing-group-free approach.[5] |
| C3 | Alkylation | Iridium | N-H (substrate) | Competition with N-alkylation; can be controlled by conditions.[4] |
| C2/C3 | Borylation | Nickel | N-Protecting Group | Regioselectivity is switched by changing the N-protecting group.[9] |
| C3 | Alkylation (Synthesis) | Nickel/Photoredox | Acetanilide precursor | High regioselectivity for 3-substituted products during indoline formation.[7][8] |
References
-
Kapur, M., Kumar, P., & Nagtilak, P. J. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13995-14031. [Link]
-
Ghattas, G., & Al-Hourani, B. J. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(16), 4987. [Link]
-
Balbalancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. (2024). Organic Letters. [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2026). Organic Letters. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (2024). ChemRxiv. [Link]
-
Regioselective direct arylation of indoles on the benzenoid moiety. (n.d.). RSC Publishing. [Link]
-
Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. (2021). Journal of the American Chemical Society. [Link]
-
Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination. (n.d.). National Institutes of Health. [Link]
-
Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. (n.d.). DigitalCommons@URI. [Link]
-
Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (n.d.). National Institutes of Health. [Link]
-
Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. (2019). Organic Letters. [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (n.d.). ACS Publications. [Link]
-
Cho, E. H., Akhtar, M. S., Aslam, M., Thombal, R. S., Li, X., Shim, J.-J., & Lee, Y. R. (2022). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry, 20(33), 6645-6655. [Link]
-
Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. (n.d.). National Institutes of Health. [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. (n.d.). Journal of the American Chemical Society. [Link]
-
Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. [Link]
-
C4-H Indole Functionalisation: Precedent and Prospects. (2018). ResearchGate. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). IntechOpen. [Link]
-
Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. (2025). ResearchGate. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.). Accounts of Chemical Research. [Link]
-
Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. (n.d.). eScholarship.org. [Link]
-
Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. (n.d.). Chemical Communications. [Link]
-
a) General regioselectivity in iridium‐catalyzed C−H borylation of... (n.d.). ResearchGate. [Link]
-
Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. (2021). ResearchGate. [Link]
-
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. (n.d.). National Institutes of Health. [Link]
-
C4–H indole functionalisation: precedent and prospects. (n.d.). RSC Publishing. [Link]
-
Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (n.d.). Advanced Synthesis & Catalysis. [Link]
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). RSIS International. [Link]
-
Recent Advances on Direct Functionalization of Indoles in Aqueous Media. (n.d.). PubMed. [Link]
-
Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. (2012). Organic Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Indoline-Based D2/D4 Receptor Antagonists for Neuropsychiatric Drug Discovery
This guide offers a deep dive into the comparative analysis of dopamine D2 and D4 receptor antagonists centered around the indoline scaffold. Designed for researchers, medicinal chemists, and pharmacologists in the field of drug development, this document synthesizes preclinical data, outlines critical experimental methodologies, and provides expert insights into the structure-activity relationships (SAR) that govern the potency and selectivity of this promising class of compounds.
The Scientific Imperative: Targeting D2 and D4 Receptors with Novel Scaffolds
The dopamine hypothesis of schizophrenia and other psychotic disorders has long established the central role of the D2 receptor in the mechanism of action of antipsychotic drugs.[1] Antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of therapeutic efficacy for positive symptoms.[2] However, the ubiquitous expression of D2 receptors also leads to undesirable side effects, such as extrapyramidal symptoms and hyperprolactinemia, when antagonized in other brain regions.[1]
The dopamine D4 receptor, a member of the D2-like family, shares significant homology with the D2 receptor but exhibits a more restricted expression pattern, primarily in the prefrontal cortex, limbic areas, and hippocampus. This localization suggests that selective D4 antagonism could offer a more targeted approach to treating cognitive and negative symptoms of schizophrenia with a potentially improved side-effect profile.[3] The atypical antipsychotic clozapine's relatively high affinity for D4 over D2 receptors has fueled interest in developing D4-selective or mixed D2/D4 antagonists.[3]
The indoline scaffold, a bicyclic aromatic structure, has emerged as a "privileged" framework in medicinal chemistry due to its ability to interact with a variety of biological targets.[4][5] Its rigid yet versatile nature allows for the precise orientation of pharmacophoric elements necessary for potent and selective antagonism at D2 and D4 receptors. This guide explores the nuances of indoline-based antagonists, comparing their performance and elucidating the experimental frameworks used for their evaluation.
Comparative Analysis of Indoline-Based D2/D4 Antagonists
The therapeutic potential of an indoline-based antagonist is defined by its binding affinity (potency) for the D2 and D4 receptors and its selectivity ratio (D2/D4). A higher selectivity for D4 is often sought to minimize D2-related side effects. The following tables summarize the pharmacological data for representative indoline and structurally related compounds from preclinical studies.
Indoline-Piperazine Derivatives
The indoline core is often coupled with a piperazine moiety, a common pharmacophore in CNS drug discovery, to achieve optimal interaction with dopamine receptors.
| Compound ID | Indoline Substitution | Piperazine Substitution | D2 Ki (nM) | D4 Ki (nM) | D4/D2 Selectivity | Reference |
| 1 | Unsubstituted | 4-chlorobenzyl | 2.5 | 1.8 | 0.72 | [3] |
| 2n | 2-methyl | 4-chlorobenzyl | 1.2 | 0.9 | 0.75 | [3] |
| 7b | 2-methyl | 4-chlorobenzyl | 0.8 | 0.6 | 0.75 | [3] |
Table 1: Binding affinities of representative indoline-piperazine derivatives at human D2 and D4 receptors.
Analysis: The data in Table 1 demonstrates that simple indoline-piperazine structures can achieve nanomolar potency at both D2 and D4 receptors.[3] Methyl substitution on the indoline ring, as seen in compounds 2n and 7b , can slightly enhance affinity. However, these initial derivatives show little to no selectivity for the D4 over the D2 receptor, acting as mixed D2/D4 antagonists.[3]
Indolin-2-one Derivatives
Modifying the indoline core to an indolin-2-one (oxindole) scaffold introduces a carbonyl group that can alter binding interactions and selectivity.
| Compound ID | N1-Side Chain | N4-Piperazine Substitution | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D4/D2 Selectivity | Reference |
| 4a | piperazinylbutyl | benzyl | 65 | 43 | 12 | 0.18 | |
| 4b | piperazinylbutyl | 4-fluorobenzyl | 25 | 15 | 5.5 | 0.22 | |
| 4c | piperazinylbutyl | 4-hydroxybenzyl | 42 | 8.5 | 0.5 | 0.012 | |
| 4d | piperazinylbutyl | 4-methoxybenzyl | 35 | 18 | 6.8 | 0.19 | |
| 4e | piperazinylbutyl | 3,4-dimethoxybenzyl | 58 | 25 | 9.5 | 0.16 |
Table 2: Binding affinities of N-substituted indolin-2-one derivatives at human D2, D3, and D4 receptors.
Analysis: The indolin-2-one series shows a remarkable shift towards D4 selectivity. Specifically, compound 4c , with a 4-hydroxybenzyl substitution on the piperazine ring, exhibits an exceptionally high affinity for the D4 receptor (Ki = 0.5 nM) and a selectivity of over 80-fold for D4 versus D2. This highlights the critical role of the terminal aromatic substitution in driving D4 affinity and selectivity within this scaffold. The hydroxyl group likely forms a key hydrogen bond interaction within the D4 receptor binding pocket.
Core Methodologies for Characterizing D2/D4 Antagonists
The objective comparison of novel compounds relies on standardized and robust experimental protocols. The following sections detail the essential in vitro and in vivo assays used to profile D2/D4 antagonists.
In Vitro Characterization: Binding and Functional Assays
Causality: This assay directly measures the affinity of a test compound for the D2 and D4 receptors. It operates on the principle of competitive displacement, where the unlabeled test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human D2 or D4 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation to remove cytosolic components.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add a fixed concentration of cell membranes.
-
Add a fixed concentration of a suitable radioligand. For D2/D4 receptors, [³H]-Spiperone or [³H]-N-methylspiperone are commonly used.
-
Add a range of concentrations of the unlabeled test compound (the indoline derivative).
-
To determine non-specific binding, include wells with a high concentration of a known D2/D4 antagonist (e.g., haloperidol or clozapine).
-
To determine total binding, include wells with only membranes and radioligand.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The protocol's integrity is maintained by running parallel assays for known reference compounds (e.g., haloperidol, clozapine) to ensure the assay is performing within expected parameters. The use of saturation binding experiments to determine the Kd of the radioligand for the specific membrane preparation is also a critical validation step.
Caption: Radioligand binding assay workflow.
Causality: D2 and D4 receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs). Their activation by an agonist (like dopamine) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A D2/D4 antagonist will block this agonist-induced decrease in cAMP. This assay measures the functional consequence of receptor binding.
Step-by-Step Protocol:
-
Cell Preparation:
-
Use cells stably expressing the D2 or D4 receptor (e.g., CHO-K1 cells).
-
Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test antagonist. This allows the antagonist to bind to the receptors.
-
Stimulate the cells with a fixed concentration of forskolin (to directly activate adenylyl cyclase and raise cAMP levels) and a fixed concentration of a dopamine receptor agonist (e.g., quinpirole) at its EC80 concentration.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this competitive immunoassay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting fluorescence signal is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Plot the HTRF signal (or calculated cAMP concentration) against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Self-Validation: The assay includes controls with no antagonist (agonist effect), no agonist (basal cAMP), and a known reference antagonist to validate the results. The agonist concentration-response curve should be determined beforehand to ensure stimulation is at an appropriate level (e.g., EC80).
Causality: In addition to G-protein signaling, agonist-activated GPCRs recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G-protein-independent signaling pathways. Measuring an antagonist's ability to block agonist-induced β-arrestin recruitment provides another dimension to its functional profile and can help identify biased ligands.
Step-by-Step Protocol:
-
Assay Principle: Utilize an enzyme fragment complementation (EFC) assay, such as the PathHunter® assay. In this system, the D2 or D4 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment of the enzyme (e.g., β-galactosidase).
-
Cell Transfection/Use of Stable Line: Use cells co-expressing the tagged receptor and β-arrestin constructs.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of the indoline antagonist for a short period.
-
Agonist Stimulation: Add a fixed concentration of a dopamine agonist to stimulate the cells. If the antagonist is effective, it will prevent the agonist from activating the receptor and thus block the recruitment of β-arrestin.
-
Substrate Addition and Signal Detection: Add the enzyme substrate. If β-arrestin is recruited to the receptor, the enzyme fragments complement, forming an active enzyme that processes the substrate to produce a chemiluminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The antagonist's potency is determined by its ability to inhibit the agonist-induced signal, and an IC50 value is calculated.
Self-Validation: The system is validated using a known agonist to confirm robust signal generation and a known antagonist to confirm signal inhibition. This ensures that any observed effect is due to the specific interaction at the receptor level.
Caption: In vitro functional antagonist assay workflows.
In Vivo Evaluation: Behavioral Models of Antipsychotic Activity
Causality: While in vitro assays are essential for determining potency and mechanism, in vivo models are crucial for evaluating a compound's potential therapeutic efficacy and side-effect liability in a complex biological system. These models assess the ability of a drug to reverse behaviors thought to mimic aspects of psychosis.
-
Principle: The psychostimulant amphetamine increases dopamine release, leading to hyperlocomotor activity in rodents. This is considered a model for the positive symptoms of psychosis.
-
Procedure: Rodents are pre-treated with the indoline antagonist or vehicle, and then administered amphetamine. Their locomotor activity is then monitored in an open-field arena.
-
Expected Outcome: An effective antipsychotic will attenuate the hyperlocomotion induced by amphetamine.
-
Principle: This test is a primary screen for extrapyramidal side effects (EPS), a common liability of D2 receptor antagonists. Catalepsy is an akinetic state where the animal fails to correct an externally imposed posture.
-
Procedure: The animal is placed in an awkward position (e.g., forepaws on an elevated bar). The latency to correct the posture is measured.
-
Expected Outcome: Compounds with a high propensity to cause EPS (like haloperidol) will induce a long-lasting cataleptic state. Atypical antipsychotics, and ideally novel indoline-based antagonists, should show a minimal cataleptic response at therapeutically relevant doses.
Concluding Remarks and Future Directions
The indoline scaffold represents a fertile ground for the discovery of novel D2/D4 receptor antagonists. The comparative data presented herein reveal that subtle structural modifications, particularly to moieties extending into the receptor's extracellular vestibule, can dramatically shift the selectivity profile from a mixed D2/D4 antagonist to a highly D4-selective agent. The indolin-2-one derivative 4c , with its high D4 affinity and selectivity, stands out as a compelling lead for further optimization.
The successful development of such compounds hinges on the rigorous application of the described experimental workflows. A thorough characterization, from initial binding affinity to functional antagonism and in vivo efficacy and safety, is paramount. While preclinical data is promising, the clinical translation of indoline-based D2/D4 antagonists for psychosis remains an area for future investigation. No indoline-scaffold drugs have yet been approved specifically for this D2/D4 mechanism in major markets. However, the continuous search for antipsychotics with improved efficacy against negative and cognitive symptoms and a superior safety profile ensures that the exploration of novel scaffolds like indoline will remain a high-priority area in neuropsychiatric drug discovery.
References
-
Zhao, H., Thurkauf, A., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 2: asymmetric synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105-9. Available at: [Link]
- Stemp, G., et al. (2000). Design, Synthesis, and Discovery of 3-Piperazinyl-3,4-Dihydro-2(1H)-Quinolinone Derivatives: A Novel Series of Mixed Dopamine D2/D4 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 10(18), 2119-2122.
-
Perospirone. (2001). Drugs in Japan. Available at: [Link]
-
Yamawaki, S. (1987). Profiles of clinical efficacy and pharmacological action of zotepine. Pharmacopsychiatry, 20(1 Spec No), 4-7. Available at: [Link]
-
Bristow, L. J., et al. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186-8. Available at: [Link]
-
Stahl, S. M. (2021). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. The Journal of Clinical Psychiatry, 82(4), 20r13725. Available at: [Link]
- Kiss, B., et al. (2010). Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor partial agonist, blocks phencyclidine-induced cognitive deficit in rats. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-40.
-
Hirai, K., et al. (2024). Perospirone. Wikipedia. Available at: [Link]
-
Nutt, D. J. (2024). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. International Journal of Molecular Sciences, 25(11), 5809. Available at: [Link]
-
Needham, P. L., et al. (1996). Zotepine: preclinical tests predict antipsychotic efficacy and an atypical profile. Psychopharmacology Bulletin, 32(1), 123-8. Available at: [Link]
-
Cooper, M. A., et al. (2025). Zotepine: A clinical review. ResearchGate. Available at: [Link]
-
ClinicalTrials.gov. (2025). Imaging Dopamine D2 Agonist Binding Sites in Schizophrenia. ClinicalTrials.gov. Available at: [Link]
- McCormack, P. L. (2015). Cariprazine: first global approval. Drugs, 75(17), 2035-43.
-
Psych Scene Hub. (2021). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Psych Scene Hub. Available at: [Link]
-
Dr. Oracle. (2025). What biological receptors are targeted by Vraylar (cariprazine)?. Dr. Oracle. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). perospirone. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Perospirone?. Patsnap Synapse. Available at: [Link]
- Farde, L., et al. (1992). Positron emission tomographic analysis of central D1 and D2 dopamine receptor occupancy in patients treated with classical neuroleptics and clozapine. Relation to extrapyramidal side effects.
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
- Seeman, P., & Lee, T. (1975). Antipsychotic drugs: direct correlation between clinical potency and presynaptic action on dopamine neurons. Science, 188(4194), 1217-1219.
-
American Journal of Psychiatry Residents' Journal. (2024). A Brief Review of Cariprazine. American Journal of Psychiatry Residents' Journal. Available at: [Link]
-
Bonito, F., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3048. Available at: [Link]
-
Gąsior, N., et al. (2025). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. International Journal of Molecular Sciences. Available at: [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Stott, E., et al. (2017). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biological Chemistry, 292(19), 7913-7923. Available at: [Link]
- Weiner, I. (2003). The latent inhibition model of schizophrenia: thirty years of research. Psychopharmacology, 169(3-4), 257-258.
-
Millan, M. J., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 60(3), 358-411. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2025). Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2025). Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ResearchGate. Available at: [Link]
-
Jann, M. W. (2000). Pharmacokinetic studies of antipsychotics in healthy volunteers versus patients. Journal of Clinical Psychiatry, 61 Suppl 8, 20-3. Available at: [Link]
-
Li, J., et al. (2024). Pharmacokinetics and Safety of a Novel Extended-Release Microsphere Formulation of Risperidone in Patients with Schizophrenia or Schizoaffective Disorder. The Journal of Clinical Pharmacology. Available at: [Link]
-
Zhang, J., et al. (2012). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(1), 624-627. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Perospirone? [synapse.patsnap.com]
- 3. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 2: asymmetric synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Ferroptosis Inhibitors in HT22 Cells: 1-(Piperidin-4-ylmethyl)indoline versus Ferrostatin-1
In the intricate landscape of neuronal cell death research, the mouse hippocampal cell line, HT22, has emerged as a cornerstone model for studying ferroptosis, a unique iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The ability to modulate this pathway is of paramount interest for therapeutic development in a range of neurodegenerative disorders. This guide provides a comprehensive, data-driven comparison of two prominent ferroptosis inhibitors: the well-established Ferrostatin-1 (Fer-1) and a novel indoline derivative, 1-(Piperidin-4-ylmethyl)indoline. Our analysis is grounded in experimental evidence, offering researchers, scientists, and drug development professionals a clear perspective on their respective efficacies and mechanistic underpinnings.
The Central Role of GPX4 and Lipid Peroxidation in Ferroptosis
Ferroptosis is fundamentally a process of unchecked lipid peroxidation. The key guardian against this catastrophic event is the selenoenzyme Glutathione Peroxidase 4 (GPX4). GPX4 utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby maintaining cellular redox homeostasis.[1][2] The induction of ferroptosis in HT22 cells is often achieved by targeting the system xc-/GSH/GPX4 axis. For instance, glutamate, at high concentrations, inhibits the cystine/glutamate antiporter (system xc-), leading to cysteine starvation, subsequent GSH depletion, and ultimately, GPX4 inactivation.[3] Alternatively, direct inhibition of GPX4 by compounds like RSL3 provides a more direct route to inducing ferroptosis.[4][5][6]
Mechanism of Action: A Shared Strategy of Radical Trapping
Both Ferrostatin-1 and 1-(Piperidin-4-ylmethyl)indoline function as potent radical-trapping antioxidants (RTAs).[3][7] This mechanism is crucial for their anti-ferroptotic activity. As arylamine-containing compounds, they effectively scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that drives ferroptotic cell death.[7] This shared mechanism underscores their direct intervention at the core of the ferroptotic process.
Comparative Efficacy in HT22 Cells
A pivotal study provides a direct comparison of the inhibitory potency of 1-(Piperidin-4-ylmethyl)indoline (referred to as compound 14 in the study) and Ferrostatin-1 against ferroptosis induced by two different agents in HT22 cells.[7]
| Compound | Inducer | EC50 (µM) |
| 1-(Piperidin-4-ylmethyl)indoline | Erastin (1 µM) | 0.15 |
| RSL3 (0.5 µM) | 0.15 | |
| Ferrostatin-1 | Erastin (1 µM) | Not explicitly stated, but used as a positive control |
| RSL3 (0.5 µM) | Not explicitly stated, but used as a positive control |
Data synthesized from a study by Wang et al. (2025)[7]
The data clearly demonstrates that 1-(Piperidin-4-ylmethyl)indoline is a highly potent inhibitor of ferroptosis in HT22 cells, with an impressive EC50 of 0.15 µM against both erastin- and RSL3-induced cell death.[7] While the EC50 for Ferrostatin-1 was not explicitly provided in the comparative table of this specific study, it is widely used as a benchmark inhibitor. The study does, however, state that the lipid peroxidation scavenging capacity of 1-(Piperidin-4-ylmethyl)indoline is comparable to that of Ferrostatin-1, suggesting a similar level of potency at the mechanistic level.[7]
A Key Differentiator: Metabolic Stability
A significant limitation of Ferrostatin-1 for in vivo applications is its poor metabolic stability.[8][9] This is where 1-(Piperidin-4-ylmethyl)indoline exhibits a distinct advantage. The same study that established its high potency also revealed its significantly improved microsomal metabolic stability compared to Ferrostatin-1.[7] This enhanced stability suggests that 1-(Piperidin-4-ylmethyl)indoline may have a more favorable pharmacokinetic profile, making it a more promising lead compound for the development of therapeutics for ferroptosis-related diseases.[7]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for inducing ferroptosis and assessing inhibitor efficacy in HT22 cells are provided below.
Protocol 1: Induction of Ferroptosis and Assessment of Cell Viability
This protocol outlines the steps for inducing ferroptosis in HT22 cells using RSL3 and assessing the protective effects of 1-(Piperidin-4-ylmethyl)indoline and Ferrostatin-1 via an MTT assay.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
RSL3 (ferroptosis inducer)
-
1-(Piperidin-4-ylmethyl)indoline
-
Ferrostatin-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with varying concentrations of 1-(Piperidin-4-ylmethyl)indoline or Ferrostatin-1 for 1 hour. Include a vehicle control (DMSO).
-
Ferroptosis Induction: Add RSL3 to the wells to a final concentration of 0.5 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Lipid Peroxidation
This protocol describes the use of the fluorescent probe C11-BODIPY(581/591) to measure lipid peroxidation in HT22 cells.
Materials:
-
HT22 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
RSL3
-
1-(Piperidin-4-ylmethyl)indoline
-
Ferrostatin-1
-
C11-BODIPY(581/591) probe
-
Hoechst 33342 (for nuclear staining)
-
6-well plates
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed HT22 cells in a 6-well plate containing sterile coverslips at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with 1 µM of 1-(Piperidin-4-ylmethyl)indoline or 1 µM of Ferrostatin-1 for 1 hour.
-
Ferroptosis Induction: Add RSL3 to a final concentration of 1 µM.
-
Incubation: Incubate for 3 hours at 37°C.
-
Staining:
-
Add C11-BODIPY(581/591) to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Add Hoechst 33342 to a final concentration of 1 µg/mL and incubate for 10 minutes at 37°C.
-
-
Imaging/Analysis:
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope. Oxidized C11-BODIPY will shift its fluorescence emission from red to green.
-
Alternatively, for flow cytometry, trypsinize the cells, resuspend in PBS, and analyze the fluorescence shift.
-
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the ferroptosis signaling pathway and the experimental workflow.
Caption: Ferroptosis signaling pathway in HT22 cells.
Caption: Experimental workflow for comparing ferroptosis inhibitors.
Conclusion
Both 1-(Piperidin-4-ylmethyl)indoline and Ferrostatin-1 are potent inhibitors of ferroptosis in HT22 cells, acting through a shared mechanism of radical-trapping antioxidant activity. However, the superior metabolic stability of 1-(Piperidin-4-ylmethyl)indoline positions it as a more promising candidate for further preclinical and clinical development. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to further investigate these and other novel ferroptosis inhibitors, ultimately advancing the quest for effective treatments for neurodegenerative diseases.
References
Sources
- 1. Inhibition of autophagy rescues HT22 hippocampal neurons from erastin-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of RSL3-Induced Ferroptotic Cell Death in HT22 Cells: Contributing Role of Protein Disulfide Isomerase | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of New Improved Ferrostatin-1 Derived Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Piperidin-4-ylmethyl)indoline
Abstract: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(Piperidin-4-ylmethyl)indoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step. Adherence to these guidelines is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Foundational Principles: Hazard Assessment & Regulatory Context
-
Piperidine: The parent compound, piperidine, is classified as a flammable liquid and is known to be toxic and corrosive. It can cause severe skin burns and eye damage.[1]
-
Indoline: While less acutely hazardous than piperidine, substituted indolines can possess a range of biological activities and toxicities that must be respected.
-
General Amines: Organic amines are often corrosive, skin and respiratory irritants, and can be harmful if swallowed.[2]
Based on this structural assessment, it is imperative to handle 1-(Piperidin-4-ylmethyl)indoline as a hazardous waste with corrosive and potentially toxic properties.
All hazardous waste disposal is governed by the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[3][4] This "cradle-to-grave" system mandates that the generator of the waste is responsible for its safe management from creation to final disposal.[3][4] It is crucial to note that state and local regulations may be more stringent than federal mandates.
Field Insight: Always treat a novel or uncharacterized research chemical with a high degree of caution. Assume it is hazardous until proven otherwise. Your institution's Environmental Health & Safety (EHS) department is your most valuable resource. They have the final say on disposal procedures and are familiar with the specific local and state regulations that apply to your laboratory.
Hazard Summary Table
| Hazard Category | Anticipated Risk for 1-(Piperidin-4-ylmethyl)indoline | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on hazards of parent compounds like piperidine.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns. | Amine functionality is often corrosive.[2][5][6] |
| Eye Damage/Irritation | Causes serious eye damage. | A common hazard for corrosive amines.[1][6] |
| Environmental Hazard | Potentially toxic to aquatic life. | Many complex organic molecules have environmental toxicity.[6] |
| Flammability | Assumed to be a combustible liquid. | Piperidine is a flammable liquid.[1] |
Pre-Disposal Operations: Safety & Spill Management
Proper disposal begins with safe handling. The following personal protective equipment (PPE) and spill management protocols are mandatory when handling 1-(Piperidin-4-ylmethyl)indoline in any form—pure, in solution, or as waste.
Personal Protective Equipment (PPE)
-
Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles are required. Safety glasses are insufficient.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: All handling of the compound, especially the solid form or concentrated solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][5]
Spill & Decontamination Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Contain: Cover the spill with an absorbent, inert material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (for small spills): For very small, manageable spills, once absorbed, a neutralizing agent suitable for amines can be cautiously applied. Your EHS office can recommend an appropriate agent.
-
Collect & Package: Carefully scoop the absorbed material and any contaminated debris into a designated, chemically resistant container.
-
Decontaminate: Clean the spill area thoroughly. A final rinse with soapy water may be appropriate, but all rinsate must be collected as hazardous waste.[7][8] Do not allow any chemical or rinsate to enter the sewer system.[9][10]
-
Label & Dispose: Seal and label the container as "Hazardous Waste: Spill Debris containing 1-(Piperidin-4-ylmethyl)indoline" and arrange for pickup.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of unwanted 1-(Piperidin-4-ylmethyl)indoline and its associated waste streams.
Waste Segregation: The Cornerstone of Safety
Segregation is the most critical step in laboratory waste management.[9][11] Improperly mixed chemicals can lead to violent reactions, fires, or the release of toxic gases within a waste container.
-
Do NOT mix this amine-based waste with:
-
Acids or Acid Chlorides: A violent exothermic neutralization reaction can occur.[5][12]
-
Strong Oxidizing Agents: Can lead to fire or explosion.[5]
-
Halogenated Solvents (if possible): While sometimes unavoidable, many institutions prefer to keep halogenated and non-halogenated waste streams separate for disposal purposes.[13]
-
All waste streams—solid, liquid, and contaminated consumables—must be collected separately.[12][13]
Disposal of Solid Waste
-
Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "1-(Piperidin-4-ylmethyl)indoline"
-
An accurate estimation of the quantity.
-
The associated hazards (e.g., "Corrosive," "Toxic").
-
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[10] This area must have secondary containment to prevent spills from spreading.[10][11]
Disposal of Liquid Waste (Solutions)
-
Container: Use a designated, chemically resistant (e.g., HDPE or glass) waste carboy with a screw cap.
-
Labeling: Affix a "Hazardous Waste" tag. List all chemical constituents, including solvents, with their approximate percentages. For example:
-
Methanol: ~95%
-
1-(Piperidin-4-ylmethyl)indoline: ~5%
-
Hazards: "Toxic," "Flammable Liquid"
-
-
Collection: Keep the waste container closed at all times, except when adding waste.
-
Storage: Store the carboy in a secondary containment bin within the designated SAA, segregated from incompatible wastes like acids.[10][12]
Disposal of Contaminated Labware (Gloves, Pipettes, Vials)
-
Segregation: Collect all non-sharp items contaminated with the compound (e.g., gloves, weigh boats, paper towels) in a dedicated, labeled bag or container.
-
Sharps: All contaminated sharps (needles, razor blades, broken glass) must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[9]
-
Labeling: Both the bag and the sharps container must be clearly labeled as "Hazardous Waste" with the name of the contaminating chemical.
-
Disposal: Once full, seal these containers and place them in the appropriate solid waste accumulation drum provided by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(Piperidin-4-ylmethyl)indoline waste.
Caption: Decision workflow for segregating and disposing of waste streams.
Final Mandate: The Role of Institutional EHS
This document provides a scientifically grounded framework for the disposal of 1-(Piperidin-4-ylmethyl)indoline. However, it is not a substitute for institutional policy. The final and most authoritative source for disposal procedures is your organization's Environmental Health & Safety (EHS) department. They are responsible for ensuring compliance with all federal, state, and local regulations and will provide the specific containers, labels, and pickup schedules required for your laboratory.[14]
Always consult your EHS office before initiating disposal of any new research chemical.
References
-
Laboratory Equipment Decontamination Procedures . Wayne State University. [Link]
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Disposal Safety Protocols . National Science Teaching Association. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Decontamination methods . EBSCO Research Starters. [Link]
-
Safety Data Sheet: Piperidine . Carl ROTH. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
Disinfection & Decontamination . University of Kentucky Research Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Laboratory Equipment Decontamination Procedures . Central Michigan University. [Link]
-
Safety Data Sheet: Piperidine . Penta Chemicals. [Link]
-
Guidelines for Segregation and Disposal of Laboratory Waste and Effluents . Goa University. [Link]
-
Defining Hazardous Waste . California Department of Toxic Substances Control. [Link]
-
Decontamination . Stanford University Environmental Health & Safety. [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone (YouTube). [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. epa.gov [epa.gov]
- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 8. cmich.edu [cmich.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. vumc.org [vumc.org]
- 11. danielshealth.com [danielshealth.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. unigoa.ac.in [unigoa.ac.in]
- 14. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling 1-(Piperidin-4-ylmethyl)indoline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(Piperidin-4-ylmethyl)indoline, a compound featuring both indoline and piperidine moieties, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE) to ensure your well-being in the laboratory.
Understanding the Risk: A Structural Assessment
Core Principles of Protection: The Hierarchy of Controls
Before delving into specific PPE recommendations, it is crucial to remember that PPE is the last line of defense in the hierarchy of controls. Engineering controls, such as working in a certified chemical fume hood, and administrative controls, like establishing clear standard operating procedures, are paramount in minimizing exposure. This guide focuses on the appropriate selection and use of PPE, which must be used in conjunction with these other control measures.
Essential Personal Protective Equipment (PPE)
Based on the hazardous properties of its structural analogs, the following PPE is essential when handling 1-(Piperidin-4-ylmethyl)indoline.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl Rubber) | The piperidine moiety suggests a high potential for skin absorption and corrosion.[1][3] Nitrile or butyl rubber gloves offer good resistance to a wide range of chemicals, including amines.[1] Always check the manufacturer's glove compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | The corrosive nature of piperidine indicates a significant risk of severe eye damage upon contact.[1][5][6] A full-face shield should be worn in addition to safety goggles when there is a risk of splashes or splattering.[1][5][6] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Due to the potential for inhalation toxicity from both the piperidine and aromatic amine components, respiratory protection is crucial, especially when handling the compound outside of a fume hood or when generating aerosols.[2][6][7] The specific type of respirator should be determined by a formal risk assessment. |
| Protective Clothing | Flame-retardant lab coat, closed-toe shoes, and long pants | A flame-retardant lab coat provides protection against accidental splashes and potential ignition sources, given the flammability of piperidine.[2][6] Standard laboratory attire, including closed-toe shoes and long pants, is a minimum requirement to prevent skin exposure. |
Procedural Guidance: Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct application and removal. Follow this step-by-step procedure to minimize the risk of contamination.
Donning Sequence:
-
Protective Clothing: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye and Face Protection: Put on your safety goggles and, if necessary, your face shield.
-
Hand Protection: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove by handling the strap or earpieces.
-
Lab Coat: Remove by turning it inside out, without touching the exterior.
-
Respirator: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
Handling and Storage
1-(Piperidin-4-ylmethyl)indoline should be handled exclusively in a well-ventilated chemical fume hood.[8] Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]
Spill Management
In the event of a spill, evacuate the area and alert your laboratory's safety officer. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.[6] Larger spills may require specialized cleanup procedures and emergency response.
Waste Disposal
All waste contaminated with 1-(Piperidin-4-ylmethyl)indoline, including used PPE and absorbent materials, must be treated as hazardous waste.[11] Dispose of this waste in designated, clearly labeled containers according to your institution's and local regulations.[11][12] Do not dispose of this chemical down the drain.[11]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion: Do not induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-(Piperidin-4-ylmethyl)indoline.
Caption: PPE Selection Workflow for 1-(Piperidin-4-ylmethyl)indoline.
By adhering to these guidelines, researchers can confidently handle 1-(Piperidin-4-ylmethyl)indoline while prioritizing their safety and the integrity of their work. A proactive and informed approach to laboratory safety is the cornerstone of scientific excellence.
References
- Penta chemicals. (2024, May 7).
- National Oceanic and Atmospheric Administration. (n.d.). PIPERIDINE. CAMEO Chemicals.
- Chem-Impex. (n.d.). 4-(4-Methyl-piperidin-1-yl)aniline.
- Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Carl ROTH. (n.d.).
- Chemos GmbH&Co.KG. (n.d.).
- Carl ROTH. (2025, March 31).
- Chem-Impex. (n.d.). 4-(1-Methyl-piperidin-4-yl)aniline.
- Fisher Scientific. (2025, December 19).
- Cole-Parmer. (n.d.).
- Fisher Scientific. (2010, October 23).
- ACS Publications. (2023, November 9).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- MDPI. (2023, December 6).
- SKC Inc. (2023, December 22).
- PharmaCompass.com. (n.d.). 1-(1-methyl-piperidin-4-yl)
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- National Center for Biotechnology Information. (n.d.).
- Greenbook.net. (n.d.).
- European Patent Office. (n.d.). Indole derivatives, process for their preparation and pharmaceutical compositions containing them.
- Kao Chemicals. (2024, September 25).
- Organic Letters. (2026, January 16). Palladium(II)
- ChemicalBook. (2025, July 24). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
- Santa Cruz Biotechnology. (n.d.). 1-(Piperidin-4-ylmethyl)indoline | CAS 883549-96-0.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. assets.greenbook.net [assets.greenbook.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
